2,2,2-Trifluoroacetophenone
説明
特性
IUPAC Name |
2,2,2-trifluoro-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJRKRQSDZGHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059992 | |
| Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,2-Trifluoroacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.22 [mmHg] | |
| Record name | 2,2,2-Trifluoroacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
434-45-7 | |
| Record name | 2,2,2-Trifluoro-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl trifluoromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-TRIFLUOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T7L1UPY09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,2,2-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroacetophenone, a halogenated aromatic ketone, is a versatile and highly valuable building block in modern organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it a unique substrate for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in the pharmaceutical and chemical industries.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below. The trifluoromethyl group imparts unique properties such as increased electrophilicity of the carbonyl carbon and enhanced thermal stability.
| Property | Value | References |
| Molecular Formula | C₈H₅F₃O | [1][2] |
| Molecular Weight | 174.12 g/mol | [1][2] |
| CAS Number | 434-45-7 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -40 °C | [1] |
| Boiling Point | 165-166 °C | [3] |
| Density | 1.24 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.458 | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 7.54 (t, 2H), 7.73 (t, 1H), 8.07 (d, 2H) ppm |
| ¹³C NMR (CDCl₃) | δ 117.4 (q, J = 292 Hz), 128.9 (s), 130.5 (s), 132.0 (s), 134.8 (s), 181.5 (q, J = 34 Hz) ppm |
| ¹⁹F NMR (CDCl₃) | δ -72.6 ppm |
| Mass Spectrometry (MS) | m/z 174 (M+), 105, 77 |
Reactivity and Synthetic Applications
The electron-withdrawing trifluoromethyl group renders the carbonyl carbon of this compound highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This enhanced reactivity is central to its utility in organic synthesis.
Asymmetric Reduction to Chiral Alcohols
The enantioselective reduction of this compound to the corresponding chiral alcohol, (R)- or (S)-2,2,2-trifluoro-1-phenylethanol, is a critical transformation for the synthesis of pharmaceuticals and agrochemicals. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for achieving this transformation with excellent enantioselectivity.
Experimental Protocol: Enantioselective Reduction of this compound via Corey-Bakshi-Shibata (CBS) Reduction
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (10 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) as a 1 M solution in toluene.
-
Cool the flask to 0 °C in an ice bath and add anhydrous THF (5 mL).
-
Slowly add borane-dimethyl sulfide complex (0.6 mmol) to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes.
-
A solution of this compound (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise to the catalyst solution at 0 °C over 10 minutes.
-
The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), the reaction is quenched by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (20 mL) and washed successively with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to afford the crude product.
-
The crude alcohol is purified by flash column chromatography on silica (B1680970) gel to yield the desired chiral alcohol. The enantiomeric excess can be determined by chiral HPLC analysis.
References
A Comprehensive Technical Guide to the Physical Properties of 2,2,2-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2,2,2-Trifluoroacetophenone, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and visualizes a key catalytic pathway involving this compound.
Core Physical and Chemical Properties
This compound, also known as α,α,α-Trifluoroacetophenone or phenyl trifluoromethyl ketone, is a colorless to light yellow liquid.[1][2] Its unique trifluoromethyl group significantly influences its chemical reactivity and physical properties.[2]
Quantitative Data Summary
The following tables summarize the key physical properties of this compound based on collated data from various sources.
| Property | Value | Citations |
| Molecular Formula | C₈H₅F₃O | [2] |
| Molecular Weight | 174.12 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [1][2][3] |
| Melting Point | -40 °C | [2][3] |
| Boiling Point | 165-166 °C | [2][4] |
| Density | 1.24 g/mL at 25 °C | [5] |
| Refractive Index | 1.458 (n20/D) | [5] |
| Flash Point | 41 °C (closed cup) | [6] |
| Vapor Pressure | 1.22 mmHg | [1] |
| Solubility in Water | Insoluble | [3] |
Experimental Protocols for Property Determination
While specific experimental records for this compound are not publicly detailed, the following are standard, validated methodologies for determining the key physical properties of organic liquids and low-melting-point solids.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology:
-
A small amount of this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
-
The assembly is attached to a thermometer and heated slowly and uniformly in a Thiele tube or a suitable heating block.[3]
-
The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3]
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[1][4]
Methodology:
-
A clean, dry pycnometer (a glass flask with a fitted ground glass stopper with a capillary hole) is weighed empty (m₀).[4]
-
The pycnometer is filled with distilled water of a known temperature and density and weighed again (m₁). The volume of the pycnometer can be calculated from the mass and density of the water.
-
The pycnometer is then emptied, dried, and filled with this compound at the same temperature and weighed (m₂).[4]
-
The density of the sample is calculated using the formula: ρ = (m₂ - m₀) / V, where V is the volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.[5]
Methodology:
-
The prisms of the Abbe refractometer are cleaned and calibrated using a standard liquid with a known refractive index, such as distilled water.[7][8]
-
A few drops of this compound are placed on the surface of the prism.[5]
-
The prisms are closed, and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.[7]
-
The refractive index is read directly from the instrument's scale. For accuracy, multiple readings are taken and averaged.[5]
Determination of Melting Point (Capillary Method for Low-Melting Point Substances)
For substances with melting points below ambient temperature, a cryostat is typically employed in conjunction with a standard melting point apparatus.
Methodology:
-
A small, powdered sample of solidified this compound is loaded into a capillary tube.[9]
-
The capillary tube is placed in a melting point apparatus equipped with a cooling system.
-
The sample is cooled until completely frozen and then slowly heated at a controlled rate (e.g., 1-2 °C per minute).[9]
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Catalytic Role in Epoxidation
This compound serves as an efficient organocatalyst for the epoxidation of alkenes, a crucial reaction in organic synthesis. It facilitates the transfer of an oxygen atom from an oxidant, typically hydrogen peroxide (H₂O₂), to the double bond of an alkene to form an epoxide.
Caption: Catalytic cycle of this compound in the epoxidation of alkenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 5. scite.ai [scite.ai]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroacetophenone from Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,2,2-trifluoroacetophenone, a key building block in the pharmaceutical and agrochemical industries, starting from trifluoroacetic acid or its derivatives. The two principal methodologies detailed are Friedel-Crafts acylation and the reaction of organometallic reagents with trifluoroacetic acid derivatives. This document offers in-depth experimental protocols, quantitative data for reaction parameters and yields, and visual representations of the chemical pathways to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a valuable synthetic intermediate due to the presence of the trifluoromethyl group, which can significantly alter the biological and physical properties of molecules. Its synthesis from readily available trifluoroacetic acid is a topic of considerable interest. This guide explores the two most prevalent and effective methods for this transformation.
Synthetic Pathways
The synthesis of this compound from trifluoroacetic acid derivatives can be broadly categorized into two main strategies:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction where the acyl group from a trifluoroacetic acid derivative is introduced onto an aromatic ring, typically benzene.
-
Organometallic Addition: The reaction of a phenyl-containing organometallic reagent (e.g., a Grignard or organolithium reagent) with an ester or other derivative of trifluoroacetic acid.
An In-depth Technical Guide to the Spectroscopic Data of 2,2,2-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2,2-Trifluoroacetophenone (C₈H₅F₃O), a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural characterization of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.07 | Multiplet | Aromatic H (ortho) |
| ~7.73 | Multiplet | Aromatic H (para) |
| ~7.54 | Multiplet | Aromatic H (meta) |
Solvent: CDCl₃. Instrument frequency: 89.56 MHz[1].
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~181 | C=O (Ketone) |
| ~135 | Aromatic C (para) |
| ~131 | Aromatic C (ipso) |
| ~130 | Aromatic C (ortho) |
| ~129 | Aromatic C (meta) |
| ~116 (q) | CF₃ |
Note: Specific chemical shift values for ¹³C NMR were not explicitly found in the search results, but typical ranges for these functional groups are provided. The trifluoromethyl carbon signal is expected to be a quartet due to coupling with the fluorine atoms.
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm |
| -70 to -80 |
Note: The exact chemical shift for the CF₃ group in ¹⁹F NMR can vary depending on the solvent and reference standard used. The provided range is a typical approximation for trifluoromethyl ketones[2][3][4][5].
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1300-1100 | Strong | C-F stretch |
| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |
Note: The provided IR data represents typical absorption bands for the functional groups present in this compound.
Table 5: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 174 | Moderate | [M]⁺ (Molecular Ion) |
| 105 | High | [C₆H₅CO]⁺ |
| 77 | High | [C₆H₅]⁺ |
| 69 | Low | [CF₃]⁺ |
| 51 | Moderate | [C₄H₃]⁺ |
Ionization Method: Electron Ionization (EI) at 75 eV[1].
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These represent general best practices and can be adapted for the specific instrumentation available.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Sample Quantity : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe[6].
-
Solvent Selection : Use a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound[6].
-
Dissolution : Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution[6].
-
Transfer : Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm[6].
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (typically δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[7][8].
2.1.2. Data Acquisition
-
Instrumentation : The NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
Locking and Shimming : The instrument is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines[6].
-
Tuning and Matching : The probe is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F) to maximize signal detection.
-
Acquisition Parameters : Standard pulse sequences are used for data acquisition. For ¹H NMR, a typical experiment might involve 8-16 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
2.2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
2.2.1. Sample Preparation and Analysis
-
Background Spectrum : A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any signals from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application : A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium)[9][10]. Ensure the crystal surface is completely covered.
-
Data Acquisition : The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio[9].
-
Cleaning : After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue to prevent cross-contamination.
2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
2.3.1. Sample Preparation
-
Sample Dilution : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. The concentration should be in the parts-per-million (ppm) range to avoid overloading the column and detector.
-
Filtration : If necessary, filter the solution to remove any particulate matter that could block the injector.
2.3.2. Data Acquisition
-
Instrumentation : The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
Injection : A small volume (typically 1 µL) of the prepared solution is injected into the heated GC inlet, where the sample is vaporized.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The column temperature is typically ramped over time (a temperature program) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, a single peak is expected.
-
Ionization and Mass Analysis : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For routine analysis of small organic molecules, electron ionization (EI) at a standard energy of 70 eV is commonly used[11]. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated for each point in time in the chromatogram. The mass spectrum corresponding to the chromatographic peak of this compound is then analyzed.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. Trifluoroacetophenone(434-45-7) 1H NMR [m.chemicalbook.com]
- 2. dovepress.com [dovepress.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. colorado.edu [colorado.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,2,2-Trifluoroacetophenone: Commercial Availability, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,2,2-Trifluoroacetophenone, a key building block in pharmaceutical and agrochemical research. This document details its commercial availability and typical purity levels, alongside a representative analytical protocol for quality control. Furthermore, it delves into a significant application of this compound as an organocatalyst, providing a detailed experimental protocol and a visualization of the catalytic cycle.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The compound is typically offered at purities of 98% or higher, as determined by gas chromatography (GC). Below is a summary of its availability from prominent suppliers.
| Supplier | Catalog Number (Example) | Purity Specification | Available Quantities |
| Sigma-Aldrich | 107840 | 99% | 5 g, 25 g, 100 g |
| Thermo Scientific | A11403.22 | ≥97.5% (GC) | 100 g |
| Tokyo Chemical Industry (TCI) | T0848 | >98.0% (GC) | 5 g, 25 g |
| Chem-Impex | 04133 | ≥ 98% (GC) | Not specified |
| City Chemical LLC | T2051 | 99% | 5 g, 25 g, 100 g |
| BOC Sciences | 434-45-7 | 98% | Not specified |
Experimental Protocols
This section outlines detailed methodologies for the quality control analysis of this compound and its application in the epoxidation of alkenes.
Representative Quality Control Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the determination of the purity of this compound by GC-MS. Actual parameters may need to be optimized based on the specific instrument and column used.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Perform a serial dilution to obtain a working standard of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 50-250 amu.
3. Data Analysis:
-
The purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
Application Protocol: Organocatalytic Epoxidation of Alkenes
This compound serves as an efficient organocatalyst for the epoxidation of a wide range of alkenes using hydrogen peroxide as a green oxidant.
1. Materials:
-
Alkene (1.00 mmol)
-
This compound (9.0 mg, 0.05 mmol)
-
tert-Butyl alcohol (1.5 mL)
-
Aqueous buffer solution (1.5 mL, 0.6 M K2CO3, 4 × 10–5 M EDTA tetrasodium (B8768297) salt)
-
Acetonitrile (0.11 mL, 2.00 mmol)
-
30% aqueous Hydrogen Peroxide (H2O2) (0.23 mL, 2.00 mmol)
2. Procedure:
-
In a round-bottom flask, add the alkene followed by this compound.
-
Sequentially add tert-butyl alcohol, the aqueous buffer solution, acetonitrile, and 30% aqueous H2O2.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, the crude product can be purified by flash column chromatography to yield the desired epoxide.
Visualizations
The following diagrams illustrate the logical workflow for the quality control of this compound and the catalytic cycle of its use in alkene epoxidation.
Caption: Quality Control Workflow for this compound Purity Analysis.
Caption: Catalytic Cycle of Alkene Epoxidation using this compound.
Stability of 2,2,2-Trifluoroacetophenone Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroacetophenone is a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the molecule. A thorough understanding of its stability under various pH conditions is paramount for process development, formulation, and ensuring the quality and shelf-life of resulting products. This technical guide provides a comprehensive overview of the stability of this compound under both acidic and basic conditions, detailing degradation pathways, kinetic considerations, and analytical methodologies for stability assessment.
Stability Under Basic Conditions
Under basic conditions, this compound is susceptible to a haloform-type reaction. This reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the cleavage of the carbon-carbon bond between the carbonyl group and the trifluoromethyl group.
The primary degradation products under basic conditions are benzoate (B1203000) and fluoroform. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the trifluoromethyl anion (CF₃⁻), a relatively stable leaving group due to the electron-withdrawing nature of the fluorine atoms. The trifluoromethyl anion then abstracts a proton from the solvent or the newly formed benzoic acid to generate fluoroform (CHF₃).
While the haloform reaction is a known pathway for methyl ketones, the cleavage of the trifluoromethyl group is also well-documented for trifluoromethyl ketones when treated with a base.[1]
Quantitative Data on Base-Catalyzed Cleavage
Kinetic studies on the alkaline cleavage of various trihaloacetophenones have shown that the rate of cleavage is dependent on the nature of the halogen. The trifluoroacetophenone undergoes this cleavage at a significantly slower rate compared to its chloro and bromo analogs. This suggests a higher relative stability of the C-CF₃ bond to cleavage under basic conditions compared to C-CCl₃ and C-CBr₃ bonds.
| Trihaloacetophenone (PhCOCX₃) | Relative Cleavage Rate |
| X = F | 1.0 |
| X = Cl | 5.3 x 10¹⁰ |
| X = Br | 2.2 x 10¹³ |
This data is derived from studies on the kinetics of the cleavage step of the haloform reaction and highlights the comparative stability of this compound.
It is also noteworthy that this compound has been successfully employed as an organocatalyst in epoxidation reactions conducted in a buffered aqueous solution at pH 11. This indicates a degree of stability and resistance to rapid degradation under these milder basic conditions.
Stability Under Acidic Conditions
The stability of this compound under acidic conditions is less extensively documented with quantitative kinetic data in the public domain. However, based on the chemical nature of the functional groups present, two primary degradation pathways can be anticipated: hydrolysis of the trifluoromethyl group and reactions involving the carbonyl group.
The trifluoromethyl group, while generally stable, can undergo hydrolysis under forcing acidic conditions (strong acid and elevated temperature) to yield a carboxylic acid. In the case of this compound, this would lead to the formation of benzoic acid and hydrogen fluoride.
The carbonyl group can be protonated under acidic conditions, which can facilitate subsequent reactions. However, the ketone functional group itself is generally stable to hydrolysis.
Based on general principles of organic chemistry, the most likely significant degradation pathway under strong acidic conditions would be the slow hydrolysis of the trifluoromethyl group.
Experimental Protocols
Forced degradation studies are essential to determine the intrinsic stability of a molecule. The following are detailed methodologies for assessing the stability of this compound under acidic and basic conditions.
Acidic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) in a sealed container.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 1 M sodium hydroxide to stop the degradation.
-
Dilute the samples to a suitable concentration for analysis.
-
-
Analytical Method:
-
Analyze the samples using a stability-indicating HPLC method (see below for a typical method).
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Basic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) in a sealed container.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 1 M hydrochloric acid.
-
Dilute the samples to a suitable concentration for analysis.
-
-
Analytical Method:
-
Analyze the samples using a stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Stability-Indicating HPLC Method
A reverse-phase HPLC method can be developed and validated to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 245 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.
NMR Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, can be a powerful tool for identifying the structure of degradation products and for real-time monitoring of the degradation process.[2]
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., D₂O with an appropriate acid or base).
-
Data Acquisition: Acquire NMR spectra at various time points while maintaining the sample at a constant temperature.
-
Analysis: Monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation products. The chemical shifts and coupling constants of the new signals can be used to elucidate the structures of the degradants.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the degradation pathways and experimental workflows described in this guide.
References
An In-Depth Technical Guide to 2,2,2-Trifluoroacetophenone (CAS Number: 434-45-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trifluoroacetophenone (CAS: 434-45-7), a versatile fluorinated ketone with significant applications in organic synthesis and potential pharmacological activities. This document consolidates its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications. Detailed experimental protocols for its synthesis and its use as an organocatalyst are provided. Furthermore, this guide explores its biological significance, particularly its role as an acetylcholinesterase inhibitor and its potential neuroprotective effects through the modulation of key signaling pathways.
Chemical and Physical Properties
This compound, also known as α,α,α-trifluoroacetophenone or phenyl trifluoromethyl ketone, is a colorless to light yellow liquid.[1] Its trifluoromethyl group significantly influences its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 434-45-7 | [1] |
| Molecular Formula | C₈H₅F₃O | [1] |
| Molecular Weight | 174.12 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 165-166 °C (lit.) | [2] |
| Melting Point | -40 °C | [1] |
| Density | 1.24 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.458 (lit.) | [2] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [3] |
| Solubility | Soluble in various organic solvents | [1] |
| Vapor Pressure | 1.22 mmHg | [4] |
Spectroscopic Data
The structural identification of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | δ (ppm): 8.07 (d, 2H), 7.73 (t, 1H), 7.54 (t, 2H) | [1] |
| ¹³C NMR | δ (ppm): 180.5 (q, C=O), 134.8, 131.7, 129.2, 116.8 (q, CF₃) | [4] |
| ¹⁹F NMR | A single peak characteristic of the CF₃ group. | [4] |
| IR (Infrared) | ν (cm⁻¹): ~1710 (C=O stretch), ~1200-1100 (C-F stretch) | [4][5] |
| Mass Spectrometry (MS) | m/z: 174 (M⁺), 105 (M-CF₃)⁺, 77 (C₆H₅)⁺ | [6] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with trifluoroacetic anhydride (B1165640), typically using a Lewis acid catalyst such as aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Anhydrous benzene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.0 equivalent) to the suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.
-
Once the addition of benzene is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to 0 °C and quench by slowly adding crushed ice, followed by dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Key Applications in Organic Synthesis
This compound serves as a valuable building block and catalyst in a variety of organic transformations.
Organocatalyst for Epoxidation of Alkenes
This compound has been identified as a highly efficient organocatalyst for the epoxidation of a wide range of alkenes using hydrogen peroxide as a green oxidant.[7][8] This method is praised for being environmentally friendly, fast, and utilizing low catalyst loadings.[7][8]
Experimental Protocol: Epoxidation of 1-Phenylcyclohexene
Materials:
-
1-Phenylcyclohexene
-
This compound
-
tert-Butyl alcohol
-
Aqueous buffer solution (0.6 M K₂CO₃, 4 x 10⁻⁵ M EDTA tetrasodium (B8768297) salt)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, place 1-phenylcyclohexene (1.00 mmol).
-
Add this compound (9.0 mg, 0.05 mmol, 5 mol%).
-
Sequentially add tert-butyl alcohol (1.5 mL), the aqueous buffer solution (1.5 mL), acetonitrile (0.11 mL, 2.00 mmol), and 30% aqueous H₂O₂ (0.23 mL, 2.00 mmol).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Upon completion (monitored by TLC or GC-MS), extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.
Synthesis of Fluorinated Polymers
This compound is a key starting material for the synthesis of novel fluorinated polymers. These polymers often exhibit high thermal stability and desirable film-forming properties, making them suitable for various material science applications.[9]
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of this compound and related structures in the realm of drug discovery, particularly for their neuroprotective properties.
Acetylcholinesterase Inhibition
This compound has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[10] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease.[10]
Neuroprotective Effects and Signaling Pathways
The neuroprotective effects of acetylcholinesterase inhibitors are thought to extend beyond simply increasing acetylcholine levels. They can modulate various signaling pathways crucial for neuronal survival and function. One of the key pathways implicated is the PI3K/Akt signaling pathway .[1][7]
Activation of the PI3K/Akt pathway is a central mechanism for promoting cell survival and inhibiting apoptosis (programmed cell death).[11] Cholinesterase inhibitors have been shown to modulate this pathway, leading to neuroprotective effects.[7] While a specific signaling cascade for this compound is still under detailed investigation, a generalized pathway for neuroprotection via AChE inhibition and subsequent PI3K/Akt activation can be proposed.
Caption: Proposed neuroprotective signaling pathway of this compound.
This diagram illustrates that by inhibiting AChE, this compound increases acetylcholine levels, leading to the activation of nicotinic acetylcholine receptors. This, in turn, can activate the PI3K/Akt signaling cascade, which promotes neuronal survival by inhibiting apoptosis.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It is irritating to the eyes, skin, and respiratory system.[4]
Table 3: Safety and Handling Information
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work in a well-ventilated fume hood. |
| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool containers. |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. |
Conclusion
This compound is a chemical compound of significant interest to researchers in both synthetic chemistry and drug development. Its unique properties, conferred by the trifluoromethyl group, make it a versatile tool for creating complex molecules and advanced materials. Furthermore, its biological activities, particularly as an acetylcholinesterase inhibitor with neuroprotective potential, open promising avenues for therapeutic research. This guide provides a foundational understanding of this compound, aiming to facilitate its safe and effective use in the laboratory and to inspire further investigation into its applications.
Experimental Workflows
The following diagram outlines a general experimental workflow for utilizing this compound in a synthetic reaction, such as the epoxidation described in Section 4.1.
Caption: General experimental workflow for a synthesis using this compound.
References
- 1. [Mechanisms of neuroprotective effects of therapeutic acetylcholinesterase inhibitors used in treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Brain protection: physiological and pharmacological considerations. Part II: The pharmacology of brain protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to 2,2,2-Trifluoroacetophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroacetophenone is a versatile fluorinated ketone that serves as a crucial building block and catalyst in modern organic synthesis. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, enhance its reactivity and make it a valuable tool in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The incorporation of the trifluoromethyl group can significantly improve the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a subject of considerable interest in drug discovery and development.[2] This guide provides a comprehensive overview of this compound, including its synonyms, chemical and physical properties, synthetic methodologies, and key applications, with a focus on its role as an organocatalyst.
Synonyms and Identifiers
A variety of names and identifiers are used for this compound in chemical literature and databases.
| Identifier Type | Identifier |
| IUPAC Name | 2,2,2-trifluoro-1-phenylethanone[3] |
| CAS Number | 434-45-7[4] |
| Molecular Formula | C8H5F3O[4] |
| Synonyms | alpha,alpha,alpha-Trifluoroacetophenone, Phenyl trifluoromethyl ketone, (Trifluoroacetyl)benzene, 2,2,2-Trifluoro-1-phenylethanone[3][4] |
| InChI Key | KZJRKRQSDZGHEC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C(F)(F)F[3] |
Physicochemical and Spectroscopic Data
The key physical, chemical, and spectroscopic properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 174.12 g/mol [3] |
| Appearance | Colorless to light yellow liquid[4][5] |
| Melting Point | -40 °C[1][] |
| Boiling Point | 165-166 °C[] |
| Density | 1.24 g/mL at 25 °C |
| Refractive Index | n20/D 1.458 (lit.) |
| Solubility | Insoluble in water[5] |
| Flash Point | 41 °C (105.8 °F) - closed cup |
Synthesis of this compound Derivatives
The synthesis of trifluoroacetophenones often involves the reaction of an organometallic reagent with a trifluoroacetylating agent. A general approach for the synthesis of substituted 2,2,2-trifluoroacetophenones is exemplified by the preparation of 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584).
General Synthetic Protocol via Grignard Reagent
A common method involves the preparation of a Grignard reagent from a substituted aryl halide, which is then reacted with a trifluoroacetylating agent.
Experimental Protocol:
-
Grignard Reagent Formation: A solution of a substituted aryl halide (e.g., 1,3,5-trichlorobenzene) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is reacted with magnesium turnings to form the corresponding Grignard reagent.[7]
-
Trifluoroacetylation: The freshly prepared Grignard reagent is then reacted with a trifluoroacetylating agent, such as trifluoroacetyldimethylamine, at low temperatures.[7]
-
Acidic Workup: The reaction is quenched with an acid to protonate the intermediate and yield the final 3',5'-dichloro-2,2,2-trifluoroacetophenone product.[7]
Applications in Organic Synthesis
This compound is a valuable reagent with diverse applications in organic synthesis.
Organocatalyst for Alkene Epoxidation
A significant application of this compound is its use as an efficient organocatalyst for the epoxidation of alkenes.[8] This method offers a green, mild, and fast alternative to traditional metal-based epoxidation reagents, utilizing hydrogen peroxide as the primary oxidant.[8] The catalytic cycle involves the formation of a more reactive perhydrate intermediate.[8]
Experimental Protocol for Epoxidation of Alkenes:
-
To a round-bottom flask, add the alkene (1.00 mmol) and 2,2,2-trifluoro-1-phenylethanone (9.0 mg, 0.05 mmol).[8]
-
Sequentially add tert-butyl alcohol (1.5 mL), an aqueous buffer solution (1.5 mL, 0.6 M K2CO3, 4 × 10–5 M EDTA tetrasodium (B8768297) salt), acetonitrile (B52724) (0.11 mL, 2.00 mmol), and 30% aqueous H2O2 (0.23 mL, 2.00 mmol).[8]
-
Stir the reaction mixture at room temperature for 1 hour.[8]
-
Purify the crude product using flash column chromatography to obtain the desired epoxide.[8]
Precursor for Fluorinated Polymers
This compound serves as a starting material for the synthesis of novel fluorinated polymers. These polymers exhibit high thermal stability, high average molecular weight, and good film-forming properties, making them suitable for advanced material applications.[9] The synthesis involves the condensation of this compound with various aromatic compounds like biphenyl (B1667301) and phenyl ether.[9]
Intermediate in Pharmaceutical and Agrochemical Synthesis
The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals. This compound and its derivatives are important intermediates in the synthesis of these complex molecules.[][10] For instance, it has been shown to have inhibitory activity against acetylcholinesterase and neuroprotective effects.[] Its derivatives are also used in the synthesis of malonyl-CoA decarboxylase inhibitors for metabolic disease research.[10]
Catalytic Pathway in Epoxidation
The proposed catalytic cycle for the epoxidation of alkenes using this compound involves the in-situ formation of a peroxycarboximidic acid intermediate.
Initially, this compound is hydrated in the aqueous reaction medium.[8] This hydrate then reacts with hydrogen peroxide and acetonitrile to form a highly reactive peroxycarboximidic acid intermediate. This intermediate is the active oxidizing agent that transfers an oxygen atom to the alkene, forming the epoxide and regenerating the hydrated ketone for the next catalytic cycle.[8] The formation of acetamide as a byproduct supports the proposed mechanism involving a peroxycarboximidic acid intermediate.[8]
Conclusion
This compound is a cornerstone in fluorine chemistry, offering a gateway to a wide range of valuable molecules and materials. Its utility as an organocatalyst for green oxidation reactions, a monomer for high-performance polymers, and an intermediate for life science applications underscores its importance in both academic research and industrial processes. The detailed methodologies and mechanistic insights provided in this guide aim to facilitate its effective use by researchers, scientists, and drug development professionals in their respective fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. nbinno.com [nbinno.com]
Health and Safety Information for 2,2,2-Trifluoroacetophenone: A Technical Guide
This guide provides in-depth health and safety information for 2,2,2-trifluoroacetophenone (CAS No. 434-45-7), tailored for researchers, scientists, and professionals in drug development. It covers toxicological data, handling procedures, emergency response, and the regulatory landscape surrounding this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[3][4][5]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][3][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][6] |
Source: Aggregated data from multiple safety data sheets. The percentage of companies reporting each hazard code to the ECHA C&L Inventory is 100% for Flammable Liquid 3, 89.3% for Skin Irritant 2, 89.3% for Eye Irritant 2, and 87.5% for STOT SE 3.[3][7]
Hazard Pictograms:
-
Flame (GHS02)
-
Exclamation Mark (GHS07)[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₃O | [4][8][9] |
| Molecular Weight | 174.12 g/mol | [3][8][9] |
| Appearance | Clear, colorless to light yellow liquid | [4][5][8] |
| Odor | No information available | [4][5] |
| Melting Point | -40 °C / -40 °F | [5][8][10] |
| Boiling Point | 165-166 °C (lit.) | [7][11] |
| Density | 1.24 g/mL at 25 °C (lit.) | [11][12] |
| Flash Point | 41 °C / 105.8 °F (closed cup) | [6][8][12] |
| Vapor Pressure | 1.22 mmHg | [3] |
| Water Solubility | Insoluble | [4][8] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated, and no quantitative data for acute toxicity, such as LD50 or LC50 values, are available.[2][4][5][13] The primary known hazards are irritation to the skin, eyes, and respiratory system.[1][5]
Summary of Health Effects
-
Skin Irritation: Causes reversible skin damage upon application.[2][4] Classified as Category 2.[1][4]
-
Eye Irritation: Causes serious eye irritation and is a lachrymator, stimulating corneal nerves to cause tearing, pain, and potentially temporary blindness.[3][4][11][14]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of vapors.[2][4]
-
Ingestion: The toxicological properties upon ingestion have not been fully investigated.[8]
-
Chronic Effects: No information is available on carcinogenicity, mutagenicity, or reproductive toxicity.[1][2]
Mechanism of Action: Lachrymatory Effect
As a lachrymator, this compound's irritant effects are likely mediated through the activation of sensory nerve receptors. Lachrymatory agents are known to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is found on the plasma membrane of sensory neurons.[9][15] Activation of TRPA1 leads to an influx of calcium ions, depolarizing the neuron and sending pain and irritation signals. This stimulation of corneal nerves results in the characteristic tearing, burning sensation, and involuntary eyelid closure.[9][11]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. delltech.com [delltech.com]
- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. This compound | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. siesascs.edu.in [siesascs.edu.in]
- 9. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]
- 10. x-cellr8.com [x-cellr8.com]
- 11. Lachrymatory_agent [chemeurope.com]
- 12. cfsdocs.blob.core.windows.net [cfsdocs.blob.core.windows.net]
- 13. This compound(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 15. Tear gas - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Reduction of 2,2,2-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. 2,2,2-Trifluoroacetophenone is a particularly important substrate, as the resulting chiral α-(trifluoromethyl)benzyl alcohol is a key intermediate in the synthesis of various bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the carbonyl group but also presents unique challenges for achieving high enantioselectivity. This document provides detailed application notes and experimental protocols for the asymmetric reduction of this compound using a variety of chiral catalysts, including organocatalysts (oxazaborolidines) and transition metal complexes of ruthenium, rhodium, and iridium.
I. Organocatalytic Asymmetric Reduction: Chiral Oxazaborolidines (Corey-Bakshi-Shibata Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a stoichiometric borane (B79455) reducing agent.
Data Presentation
| Catalyst/Reagent System | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |
| (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 to -40 | >95 | >95 | (R) |
| In situ from Chiral Lactam Alcohol | BH₃·THF | THF | RT | 91-98 | 91-98 | (R) |
| In situ from Chiral Lactam Alcohol + BF₃ | BH₃ | CHCl₃ | RT | ~90 | 86 | (S) |
Experimental Protocol: CBS Reduction using (S)-2-Methyl-CBS-oxazaborolidine
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1.0 M solution in toluene).
-
Cool the flask to 0 °C in an ice bath and add BH₃·THF (0.6 mmol, 0.6 mL of a 1.0 M solution in THF) dropwise. Stir the mixture for 15 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of this compound (1.0 mmol, 174.1 mg) in anhydrous THF (5 mL).
-
Add the solution of this compound dropwise to the catalyst-borane complex at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -40 °C over 30 minutes and stir for an additional 30 minutes at this temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -40 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the chiral (R)-α-(trifluoromethyl)benzyl alcohol.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
II. Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Chiral ruthenium, rhodium, and iridium complexes are highly effective catalysts for the asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol (B130326) or formic acid) of ketones.
A. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori-type Catalysts)
Ruthenium complexes bearing chiral diamine and arene ligands, pioneered by Noyori, are particularly effective for the transfer hydrogenation of aromatic ketones. An electrochemically promoted version of this reaction has also been reported, offering a green alternative.[1][2]
Data Presentation
| Catalyst System | Hydrogen Source | Base | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | i-PrOH | KOH | i-PrOH | 28 | >99 | 97 | (R) |
| RuCl--INVALID-LINK-- | HCOOH/NEt₃ | - | CH₂Cl₂ | 28 | 95 | 98 | (R) |
| Chiral Ru complex (electrochemical) | - | - | MeCN/H₂O | RT | 96 | 94 | (R)[1] |
Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
This compound
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, under an inert atmosphere.
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and (S,S)-TsDPEN (0.011 mmol, 4.0 mg) in isopropanol (10 mL).
-
Stir the mixture at room temperature for 20 minutes to form the active catalyst.
-
Add this compound (1.0 mmol, 174.1 mg) to the catalyst solution.
-
Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).
-
Stir the reaction mixture at 28 °C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
References
Application Notes and Protocols: 2,2,2-Trifluoroacetophenone as an Organocatalyst in Epoxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxides are crucial intermediates in organic synthesis, valued for their versatility in the preparation of a wide array of valuable compounds.[1] The development of efficient, environmentally friendly, and cost-effective methods for alkene epoxidation is a significant goal in both academic and industrial research. Organocatalysis has emerged as a powerful tool, offering metal-free alternatives for various chemical transformations.[1][2] This document details the application of 2,2,2-trifluoroacetophenone as a highly efficient organocatalyst for the epoxidation of alkenes. This method, developed by Limnios and Kokotos, utilizes the green oxidant hydrogen peroxide (H₂O₂) and offers a cheap, mild, fast, and environmentally friendly protocol.[1][3][4][5] The reaction proceeds with low catalyst loadings (2–5 mol%) and is complete within a short timeframe, typically one hour, affording high to quantitative yields for a broad range of substrates.[1][3][6]
Advantages of this compound Catalysis
-
Environmentally Friendly: Employs hydrogen peroxide, a green oxidant that produces water as the only byproduct.[2][7]
-
High Efficiency: Achieves high to quantitative yields for various alkenes.[1][3][6]
-
Mild Reaction Conditions: The reaction is typically carried out at room temperature.[1]
-
Low Catalyst Loading: Requires only 2–5 mol% of the organocatalyst.[1][3][6]
-
Broad Substrate Scope: Effective for mono-, di-, and trisubstituted alkenes, including cyclic olefins and natural products.[1][3]
-
Cost-Effective: Utilizes an inexpensive and commercially available catalyst.[1][3]
Catalytic Cycle
The proposed catalytic cycle for the epoxidation of alkenes using this compound and hydrogen peroxide in the presence of acetonitrile (B52724) is depicted below. The ketone catalyst is first hydrated. In parallel, hydrogen peroxide reacts with acetonitrile to form a peroxycarboximidic acid intermediate. The hydrated catalyst is then oxidized by both hydrogen peroxide and the peroxycarboximidic acid to form active oxidant species, which are believed to include a dioxirane (B86890) intermediate, responsible for the epoxidation of the alkene.[3][8]
Caption: Proposed catalytic cycle for the epoxidation reaction.
Data Presentation
The following tables summarize the reaction conditions and yields for the epoxidation of various alkenes using this compound as the organocatalyst.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 5 | t-BuOH | 1 | 99 |
| 2 | 5 | CH₃CN | 1 | 85 |
| 3 | 5 | CH₂Cl₂ | 1 | 78 |
| 4 | 5 | THF | 1 | 72 |
| 5 | 2 | t-BuOH | 1 | 98 |
Reaction conditions: 1-phenylcyclohexene (0.5 mmol), catalyst, H₂O₂ (2.0 mmol), MeCN (2.0 mmol), solvent (2 mL), room temperature.
Table 2: Substrate Scope of the Epoxidation
| Entry | Substrate | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 1-Phenylcyclohexene | 2 | 1 | 99 |
| 2 | Cyclooctene | 2 | 1 | 98 |
| 3 | trans-Stilbene | 5 | 1 | 95 |
| 4 | Styrene | 5 | 1 | 92 |
| 5 | α-Methylstyrene | 5 | 1 | 96 |
| 6 | Cinnamyl alcohol | 5 | 1 | 88 |
| 7 | Limonene | 5 | 1 | 94 (mono-epoxide) |
| 8 | Cholesterol | 5 | 2 | 85 |
Reaction conditions: Substrate (0.5 mmol), this compound, H₂O₂ (2.0 mmol), MeCN (2.0 mmol), t-BuOH (2 mL), room temperature, unless otherwise noted.[1]
Experimental Protocols
General Procedure for the Epoxidation of Alkenes:
The following protocol is a general guideline for the epoxidation of alkenes using this compound as an organocatalyst.[1]
Caption: General experimental workflow for the epoxidation.
Materials:
-
Alkene substrate
-
This compound (catalyst)
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (MeCN)
-
tert-Butyl alcohol (t-BuOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkene (0.5 mmol), this compound (0.01-0.025 mmol, 2-5 mol%), and tert-butyl alcohol (2 mL).
-
To the stirred solution, add acetonitrile (0.11 mL, 2.0 mmol) followed by the dropwise addition of 30% aqueous hydrogen peroxide (0.23 mL, 2.0 mmol).[1]
-
Stir the reaction mixture vigorously at room temperature for the time indicated in Table 2 (typically 1-2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure epoxide.
Safety Precautions:
-
Hydrogen peroxide is a strong oxidizing agent. Handle with care and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
- 4. This compound: an organocatalyst for an environmentally friendly epoxidation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.library.berkeley.edu [search.library.berkeley.edu]
- 6. Collection - this compound: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Epoxidation of Alkenes using 2,2,2-Trifluoroacetophenone and H₂O₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the epoxidation of a wide range of alkenes utilizing 2,2,2-trifluoroacetophenone as an organocatalyst in conjunction with hydrogen peroxide as a green oxidant. This method offers a mild, rapid, and environmentally friendly approach to synthesizing valuable epoxide intermediates.
Introduction
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide building blocks crucial for the synthesis of pharmaceuticals and other fine chemicals. The use of this compound as a catalyst for this transformation, with hydrogen peroxide as the terminal oxidant, presents a significant advancement in green chemistry.[1][2] This organocatalytic system operates under mild conditions, utilizes a low loading of a commercially available catalyst, and avoids the use of heavy metal catalysts, thus minimizing toxic waste.[1][3] The protocol is characterized by its broad substrate scope, high to quantitative yields, and excellent chemoselectivity.[1][4][5]
Substrate Scope
The this compound-catalyzed epoxidation is compatible with a diverse array of alkene substrates. The reaction has been successfully applied to mono-, di-, and trisubstituted olefins, demonstrating its wide applicability.[1][4][5][6] The protocol is effective for various classes of alkenes including cyclic olefins, styrenes, and allylic alcohols.[5] Furthermore, the methodology has been successfully employed for the epoxidation of more complex molecules, such as the natural product cholesterol.[1][5]
Table 1: Substrate Scope of the Epoxidation Reaction
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Phenylcyclohexene | 1-Phenylcyclohexene oxide | >99 |
| 2 | Cyclooctene | Cyclooctene oxide | >99 |
| 3 | (R)-(+)-Limonene | (R)-(+)-Limonene oxide | 95 |
| 4 | cis-Stilbene | cis-Stilbene oxide | >99 |
| 5 | trans-Stilbene | trans-Stilbene oxide | 91 |
| 6 | Styrene | Styrene oxide | 93 |
| 7 | α-Methylstyrene | α-Methylstyrene oxide | 96 |
| 8 | Cinnamyl alcohol | 3-Phenyl-2,3-epoxy-1-propanol | 90 |
| 9 | 1-Decene | 1,2-Epoxydecane | 85 |
| 10 | Cholesterol | Cholesterol-5α,6α-epoxide | 75 |
Yields are for the isolated product as reported in the literature.
Experimental Protocols
The following protocols are based on the work of Limnios and Kokotos and provide a general framework for the epoxidation reaction.[3] Optimization may be required for specific substrates.
General Procedure for the Epoxidation of Alkenes
-
To a round-bottom flask, add the alkene (1.00 mmol) and this compound (9.0 mg, 0.05 mmol, 5 mol%).
-
Add tert-butyl alcohol (1.5 mL) and an aqueous buffer solution (1.5 mL, 0.6 M K₂CO₃, 4 × 10⁻⁵ M EDTA tetrasodium (B8768297) salt).
-
To the stirring mixture, add acetonitrile (B52724) (0.11 mL, 2.00 mmol) followed by 30% aqueous hydrogen peroxide (0.23 mL, 2.00 mmol).
-
Allow the reaction mixture to stir vigorously at room temperature for 1 hour.
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.
Notes on the Protocol
-
Catalyst Loading: The catalyst loading can be optimized and in many cases, can be as low as 2 mol% without a significant decrease in yield.[1][5]
-
Solvent: tert-Butyl alcohol was identified as the optimal solvent, leading to higher yields compared to other common solvents.[1][5]
-
Acetonitrile: The presence of acetonitrile is crucial for the reaction, as it is believed to be involved in the formation of the active oxidizing species.[5]
-
Reaction Time: For most substrates, a reaction time of 1 hour is sufficient. However, for less reactive substrates, such as terminal olefins, longer reaction times may be necessary.[5]
-
Temperature: The reaction is typically performed at room temperature.
Reaction Mechanism
The proposed reaction mechanism involves the formation of a peroxycarboximidic acid intermediate from the reaction of hydrogen peroxide and acetonitrile.[1][5] This intermediate then interacts with the hydrated form of the this compound catalyst to generate a highly reactive dioxirane (B86890) species, which is the active oxidant responsible for the epoxidation of the alkene.[6] The catalyst is regenerated in the catalytic cycle.
Below is a diagram illustrating the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the epoxidation.
Experimental Workflow
The general workflow for performing the epoxidation reaction is straightforward and can be completed in a standard laboratory setting. The process involves simple mixing of reagents followed by workup and purification.
Below is a diagram outlining the experimental workflow.
Caption: General experimental workflow for the epoxidation.
References
- 1. This compound: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
- 2. search.library.berkeley.edu [search.library.berkeley.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2,2-Trifluoroacetophenone Catalyzed Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism and application of 2,2,2-trifluoroacetophenone as an organocatalyst for oxidation reactions. This methodology offers a mild, efficient, and environmentally friendly alternative for the synthesis of epoxides and other oxidized compounds, utilizing hydrogen peroxide as a green oxidant.
Introduction
This compound has emerged as a powerful organocatalyst for various oxidation reactions, most notably the epoxidation of alkenes and the oxidation of tertiary amines and azines to their corresponding N-oxides.[1][2][3] This catalytic system is characterized by its operational simplicity, high efficiency, and adherence to the principles of green chemistry.[4][5] The reactions proceed under mild conditions, require low catalyst loadings (typically 2-10 mol%), and utilize the inexpensive and environmentally benign oxidant, hydrogen peroxide.[4][6][7] The broad substrate scope, encompassing mono-, di-, and trisubstituted olefins, makes this method highly valuable for synthetic chemists.[4][8]
Catalytic Mechanism
The catalytic cycle for the this compound-catalyzed oxidation is proposed to proceed through the formation of a highly reactive dioxirane (B86890) intermediate. The key steps are outlined below:
-
Hydration of the Catalyst: In the presence of water, this compound (I) undergoes hydration to form the corresponding gem-diol (II). This equilibrium is favored by the electron-withdrawing trifluoromethyl group.
-
Formation of Peroxycarboximidic Acid: In the presence of acetonitrile (B52724) and hydrogen peroxide, a peroxycarboximidic acid intermediate (IV) is formed.
-
Generation of the Active Oxidant: The hydrated catalyst (II) reacts with hydrogen peroxide and the peroxycarboximidic acid (IV) to generate a perhydrate intermediate (V). This species is believed to react further to produce the active oxidant, a dioxirane (VI), which is responsible for the oxidation of the substrate.
-
Oxygen Transfer and Catalyst Regeneration: The dioxirane (VI) transfers an oxygen atom to the substrate (e.g., an alkene) to form the oxidized product (e.g., an epoxide) and regenerates the this compound catalyst (I), allowing the catalytic cycle to continue.
Control experiments have demonstrated that the reaction does not proceed via radical intermediates.[4][7]
Caption: Proposed catalytic cycle for the this compound catalyzed oxidation.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the epoxidation of various olefins catalyzed by this compound, as reported by Limnios and Kokotos (2014).
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 1-Phenylcyclohexene | 5 | 1 | 98 |
| 2 | Cyclooctene | 2 | 1 | 99 |
| 3 | (R)-Limonene | 5 | 1 | 95 |
| 4 | trans-Stilbene | 5 | 1 | 97 |
| 5 | α-Methylstyrene | 5 | 1 | 96 |
| 6 | 1-Decene | 5 | 24 | 85 |
| 7 | Cholesterol | 5 | 2 | 88 |
Data sourced from J. Org. Chem. 2014, 79, 10, 4270-4276.
Experimental Protocols
4.1 General Protocol for the Epoxidation of Alkenes
This protocol is adapted from the work of Limnios and Kokotos, J. Org. Chem., 2014.
Materials:
-
Alkene substrate
-
This compound
-
tert-Butyl alcohol (t-BuOH)
-
Aqueous buffer solution (0.6 M K₂CO₃, 4 x 10⁻⁵ M EDTA tetrasodium (B8768297) salt, pH 11)
-
Acetonitrile (MeCN)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkene substrate (1.00 mmol) and this compound (0.05 mmol, 5 mol%).
-
Add tert-butyl alcohol (1 mL) and the aqueous buffer solution (1 mL).
-
To the stirring mixture, add acetonitrile (2.00 mmol) followed by the dropwise addition of 30% aqueous hydrogen peroxide (2.00 mmol).
-
Allow the reaction mixture to stir vigorously at room temperature for the time indicated for the specific substrate (typically 1-24 hours).
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Caption: General experimental workflow for the epoxidation of alkenes.
4.2 Protocol for the Oxidation of Tertiary Amines to N-Oxides
This protocol is based on the findings for the oxidation of tertiary amines using this compound.[1][9]
Materials:
-
Tertiary amine substrate
-
This compound
-
Methanol (B129727) (MeOH) or other suitable solvent
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the tertiary amine (1.00 mmol) and this compound (0.10 mmol, 10 mol%) in methanol (2 mL).
-
Cool the solution in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (2.00 mmol) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 1-6 hours).
-
Monitor the reaction progress by TLC.
-
After completion, carefully quench the excess hydrogen peroxide by the addition of a small amount of MnO₂ or by bubbling argon through the solution.
-
Remove the solvent under reduced pressure.
-
The resulting N-oxide can be purified by crystallization or column chromatography if necessary.
Safety Considerations
-
Hydrogen peroxide (30%) is a strong oxidizer and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.
-
This compound is a chemical irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The oxidation reactions can be exothermic. For larger scale reactions, proper temperature control is recommended.
Conclusion
The use of this compound as an organocatalyst for oxidation reactions represents a significant advancement in sustainable organic synthesis. The mild reaction conditions, low catalyst loadings, and use of a green oxidant make it an attractive method for a wide range of applications in research and development, including the synthesis of key intermediates for drug discovery.
References
- 1. This compound as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an organocatalyst for an environmentally friendly epoxidation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. This compound: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. search.library.berkeley.edu [search.library.berkeley.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 9. 2,2,2‐Trifluoroacetophenone as an Organocatalyst for the Oxidation of Tertiary Amines and Azines to <i>N</i>‐Oxides [ouci.dntb.gov.ua]
Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 2,2,2-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the synthesis of advanced fluorinated polymers utilizing 2,2,2-Trifluoroacetophenone (TFAp) as a key monomer. The incorporation of the trifluoromethyl (-CF3) group from TFAp into polymer backbones imparts unique and highly desirable properties, including exceptional thermal stability, chemical resistance, and specific gas transport characteristics, making these materials highly valuable for specialized applications in gas separation, drug delivery, and advanced biomaterials.
Application Notes
Fluorinated polymers possess a unique combination of properties due to the strong carbon-fluorine bond and the high electronegativity of fluorine.[1][2] When synthesized using this compound, the resulting polymers are typically high-performance aromatic materials with bulky -CF3 side groups. These groups hinder chain packing, increase the fractional free volume (FFV), and enhance thermal stability.
The primary method for synthesizing these polymers is a superacid-catalyzed step-growth polymerization , a variant of the Friedel-Crafts reaction.[3][4] In this reaction, the ketone group of TFAp is activated by a strong acid, typically trifluoromethanesulfonic acid (triflic acid, TFSA), which then facilitates an electrophilic aromatic substitution reaction with an aromatic comonomer. This one-pot, often room-temperature synthesis is efficient for producing high molecular weight, linear aromatic polymers.[3]
Key properties and applications of these polymers include:
-
High Thermal Stability: The resulting polymers exhibit high glass transition temperatures (Tg > 380 °C) and excellent thermal stability.[3]
-
Good Film-Forming Properties: These polymers can be cast into flexible and robust films, a crucial property for membrane applications.[4]
-
Gas Separation Membranes: The presence of -CF3 groups enhances the solubility and diffusivity of specific gases like CO2, making these polymers promising candidates for carbon capture and natural gas purification membranes.[3]
-
Anion-Exchange Membranes (AEMs): The robust, chemically stable backbone can be functionalized to create AEMs for fuel cells and other electrochemical applications.[4]
-
Biomedical Applications: The chemical inertness and unique surface properties of fluorinated polymers are advantageous for creating biocompatible materials that resist protein adhesion and fouling.[1][5]
The logical workflow for synthesizing and characterizing these polymers is outlined below.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. researchgate.net [researchgate.net]
- 4. Ether-free polyfluorenes tethered with quinuclidinium cations as hydroxide exchange membranes - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C9TA09213G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Friedel-Crafts Acylation with 2,2,2-Trifluoroacetophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a trifluoroacetyl group (-COCF₃) is of particular interest as the trifluoromethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
This document provides detailed application notes and experimental protocols for the synthesis of 2,2,2-trifluoroacetophenone and its derivatives via Friedel-Crafts acylation, employing trifluoroacetic anhydride (B1165640) as the acylating agent.
Reaction Principle
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion from an acylating agent, typically an acyl halide or an acid anhydride, in the presence of a Lewis acid or a strong Brønsted acid catalyst. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation (the sigma complex). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the final aryl ketone product.
When trifluoroacetic anhydride is used as the acylating agent, the trifluoroacetylium ion (CF₃CO⁺) is formed, which then reacts with the aromatic substrate. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the resulting trifluoroacetophenone is deactivated towards further acylation, which advantageously prevents polyacylation products.
Catalytic Systems
While traditional Friedel-Crafts acylations often employ stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), modern methods have focused on more efficient and environmentally benign catalytic systems. For the trifluoroacetylation of aromatic compounds, several effective catalysts have been identified:
-
Metal Triflates: Bismuth triflate (Bi(OTf)₃) and Scandium triflate (Sc(OTf)₃) have been shown to be highly effective catalysts for the acylation of both activated and deactivated aromatic rings with carboxylic acids in the presence of trifluoroacetic anhydride.[2] These catalysts are often used in catalytic amounts and can be recovered and reused.[2]
-
Trifluoroacetic Acid (TFA): Trifluoroacetic acid itself, in conjunction with trifluoroacetic anhydride, can catalyze the acylation reaction, particularly for electron-rich aromatic compounds.[1]
Experimental Data
The following tables summarize the reaction conditions and yields for the Friedel-Crafts trifluoroacetylation of various aromatic substrates.
Table 1: Bismuth Triflate (Bi(OTf)₃) Catalyzed Trifluoroacetylation
| Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Anisole (B1667542) | Trifluoroacetic Anhydride | Bi(OTf)₃ | 30 | 1 | 95 |
| Toluene | Trifluoroacetic Anhydride | Bi(OTf)₃ | 30 | 1 | 85 |
| m-Xylene | Trifluoroacetic Anhydride | Bi(OTf)₃ | 30 | 1 | 92 |
| Mesitylene | Trifluoroacetic Anhydride | Bi(OTf)₃ | 30 | 1 | 98 |
| Benzene | Trifluoroacetic Anhydride | Bi(OTf)₃ | 75-100 | 24 | 78 |
| Chlorobenzene | Trifluoroacetic Anhydride | Bi(OTf)₃ | 75-100 | 24 | 65 |
Data adapted from Matsushita et al. The reactions were performed solventless with a carboxylic acid as the acyl source in the presence of trifluoroacetic anhydride.[2]
Table 2: Trifluoroacetic Acid (TFA) Catalyzed Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
| Anisole | Acetic Anhydride | TFA | Room Temp. | 1.5 | 100 |
| Isobutylbenzene | Acetic Anhydride | TFA | 100 | 56 | 78 |
| Anisole | Benzoic Acid & TFAA | TFA | Room Temp. | 12 | 98 |
Data adapted from a patent describing TFA-catalyzed acylation. Note that trifluoroacetic anhydride (TFAA) was used as an additive in the reaction with benzoic acid.[1]
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Trifluoroacetylation using Bismuth Triflate
This protocol is adapted from the work of Matsushita et al. for the synthesis of aromatic ketones.[2]
Materials:
-
Aromatic substrate (e.g., anisole, toluene) (1.0 mmol)
-
Trifluoroacetic acid (1.2 mmol)
-
Trifluoroacetic anhydride (1.5 mmol)
-
Bismuth triflate (Bi(OTf)₃) (0.05 mmol, 5 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol), trifluoroacetic acid (1.2 mmol), and bismuth triflate (0.05 mmol).
-
With vigorous stirring, add trifluoroacetic anhydride (1.5 mmol) dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (30 °C for activated arenes, 75-100 °C for less reactive arenes) and maintain for the specified time (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to afford the pure trifluoroacetophenone derivative.
Protocol 2: General Procedure for Trifluoroacetic Acid Catalyzed Acylation of Anisole
This protocol is based on the principles described in patent literature for TFA-catalyzed acylations.[1]
Materials:
-
Anisole (1.125 mmol)
-
Benzoic acid (0.75 mmol)
-
Trifluoroacetic anhydride (1.5 mmol)
-
Trifluoroacetic acid (0.8 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.125 mmol) and benzoic acid (0.75 mmol) in trifluoroacetic acid (0.8 mL).
-
Stir the mixture at room temperature and add trifluoroacetic anhydride (1.5 mmol) dropwise.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired ketone.
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of the Friedel-Crafts acylation and a typical experimental workflow.
References
Synthesis of Tertiary Alcohols via Grignard Reaction with 2,2,2-Trifluoroacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. The reaction of Grignard reagents with ketones provides a direct and versatile route to tertiary alcohols, a structural motif prevalent in many biologically active molecules and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of tertiary alcohols via the Grignard reaction with 2,2,2-trifluoroacetophenone.
The presence of the electron-withdrawing trifluoromethyl group in this compound enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, this activation also introduces challenges, including the potential for side reactions such as reduction, particularly when using Grignard reagents with β-hydrogens.[1] Therefore, careful control of reaction conditions is crucial to favor the desired 1,2-addition pathway and maximize the yield of the tertiary alcohol product.
This guide presents protocols for the synthesis of two representative tertiary alcohols: 2-phenyl-1,1,1-trifluoropropan-2-ol (B3023649) and 1,1,1-trifluoro-2,2-diphenylethanol, through the reaction of this compound with methylmagnesium bromide and phenylmagnesium bromide, respectively.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected yields for the synthesis of the target tertiary alcohols.
Table 1: Synthesis of 2-Phenyl-1,1,1-trifluoropropan-2-ol
| Reagent/Parameter | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 174.12 | (user defined) |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | 1.2 | 119.23 | (calculated) |
| Anhydrous Diethyl Ether | - | 74.12 | (as solvent) |
| Saturated aq. NH₄Cl | - | - | (for workup) |
| Reaction Conditions | |||
| Temperature | 0 °C to room temp. | ||
| Reaction Time | 1-2 hours | ||
| Expected Yield | |||
| 2-Phenyl-1,1,1-trifluoropropan-2-ol | 190.17 | ~70-85% |
Table 2: Synthesis of 1,1,1-Trifluoro-2,2-diphenylethanol
| Reagent/Parameter | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 174.12 | (user defined) |
| Bromobenzene (B47551) | 1.2 | 157.01 | (calculated) |
| Magnesium Turnings | 1.3 | 24.31 | (calculated) |
| Anhydrous Diethyl Ether | - | 74.12 | (as solvent) |
| Iodine | catalytic | 253.81 | 1 crystal |
| Saturated aq. NH₄Cl | - | - | (for workup) |
| Reaction Conditions | |||
| Temperature | 0 °C to room temp. | ||
| Reaction Time | 2-3 hours | ||
| Expected Yield | |||
| 1,1,1-Trifluoro-2,2-diphenylethanol | 252.24 | ~80-95% |
Experimental Protocols
Safety Precautions: All Grignard reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried before use. Anhydrous solvents are essential. Grignard reagents are highly reactive and moisture-sensitive.
Protocol 1: Synthesis of 2-Phenyl-1,1,1-trifluoropropan-2-ol
This protocol details the reaction of this compound with a commercially available solution of methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, charge the flask with a solution of this compound (1.0 eq.) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2 eq.) dropwise from the addition funnel to the stirred solution of the ketone. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Synthesis of 1,1,1-Trifluoro-2,2-diphenylethanol
This protocol describes the in-situ preparation of phenylmagnesium bromide followed by its reaction with this compound.
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.3 eq.) in a flame-dried three-necked round-bottom flask under a nitrogen atmosphere.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene (1.2 eq.) in anhydrous diethyl ether in a dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle bubbling. If the reaction does not start, gentle warming may be required.[2]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether in a separate dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification: Follow the work-up and purification steps (6-9) as described in Protocol 1.
Mandatory Visualizations
Reaction Mechanism
The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to the carbonyl carbon of the ketone.
Caption: General mechanism of the Grignard reaction with a ketone.
Experimental Workflow
The following diagram outlines the key steps in the synthesis of tertiary alcohols using the Grignard reaction.
Caption: Experimental workflow for tertiary alcohol synthesis.
Logical Relationship: Factors Affecting Reaction Outcome
The outcome of the Grignard reaction with this compound is influenced by the nature of the Grignard reagent.
Caption: Influence of Grignard reagent structure on reaction pathway.
References
Application Notes and Protocols: The Versatile Role of 2,2,2-Trifluoroacetophenone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing moieties into molecular frameworks is a cornerstone of modern pharmaceutical design. The trifluoromethyl group (–CF3), in particular, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoroacetophenone, a readily available and versatile building block, serves as a key starting material and catalyst for the synthesis of a wide array of pharmaceutical intermediates. Its unique electronic properties, stemming from the powerful electron-withdrawing nature of the trifluoromethyl group, render the adjacent carbonyl group highly electrophilic and reactive. This heightened reactivity is harnessed in a variety of important transformations, including organocatalytic oxidations and as a precursor for chiral alcohols and other complex heterocyclic structures. These application notes provide detailed protocols and data for key synthetic methodologies utilizing this compound and its derivatives.
Organocatalytic Epoxidation of Alkenes
This compound has emerged as a highly efficient organocatalyst for the epoxidation of a broad range of alkenes.[1][2][3] This method stands out as a green, mild, and rapid alternative to traditional epoxidation reagents, utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant.[1][2][3] The reaction proceeds with low catalyst loadings (2–5 mol%) and is often complete within an hour, affording high to quantitative yields of the corresponding epoxides.[1][2]
Experimental Protocol: General Procedure for Epoxidation
-
To a stirred solution of the alkene (0.5 mmol, 1.0 equiv.) in tert-butyl alcohol (1.0 mL) and acetonitrile (B52724) (0.5 mL) in a round-bottom flask, add this compound (0.025 mmol, 0.05 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 2.0 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.
Quantitative Data: Epoxidation of Various Alkenes
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Styrene | 5 | 1 | >99 |
| 2 | 4-Methylstyrene | 5 | 1 | >99 |
| 3 | 4-Chlorostyrene | 5 | 1 | >99 |
| 4 | trans-β-Methylstyrene | 5 | 1 | 95 |
| 5 | α-Methylstyrene | 5 | 1 | 98 |
| 6 | 1-Phenylcyclohexene | 2 | 1 | >99 |
| 7 | Cyclooctene | 5 | 1 | 98 |
| 8 | Cholesterol | 5 | 24 | 60 |
Data compiled from studies on the organocatalytic epoxidation of alkenes using this compound.[2][3]
Workflow and Proposed Mechanism
The reaction is believed to proceed through the formation of a highly reactive dioxirane (B86890) species in situ. The workflow and proposed catalytic cycle are depicted below.
Caption: Workflow for the organocatalytic epoxidation of alkenes.
Synthesis of Veterinary API Intermediate for Fluralaner
A chlorinated derivative, 3,5-dichloro-2,2,2-trifluoroacetophenone, is a critical intermediate in the synthesis of isoxazoline-class veterinary drugs such as Fluralaner, which is used to control flea and tick infestations in companion animals.[4] The synthesis of Fluralaner involves the condensation of this key trifluoromethyl ketone intermediate with a substituted benzoic acid derivative.[5]
Experimental Protocol: Synthesis of 3,5-Dichloro-2,2,2-trifluoroacetophenone
This protocol describes a Grignard-based synthesis of the key intermediate.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equiv.). Add a small volume of anhydrous tetrahydrofuran (B95107) (THF) and an initiator (e.g., a small crystal of iodine).
-
Slowly add a solution of 1-bromo-3,5-dichlorobenzene (B43179) (1.0 equiv.) in anhydrous THF to the magnesium turnings. Maintain the reaction temperature to ensure a steady reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours until the magnesium is consumed.
-
Acylation Reaction: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add ethyl trifluoroacetate (B77799) (1.1 equiv.) dropwise to the cooled Grignard solution, ensuring the temperature remains below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3,5-dichloro-2,2,2-trifluoroacetophenone.
Logical Relationship: Synthesis Pathway to Fluralaner
The following diagram illustrates the key steps in the synthesis of Fluralaner, highlighting the role of the trifluoroacetophenone intermediate.
Caption: Key steps in the synthesis of the veterinary drug Fluralaner.
Asymmetric Reduction to Chiral Trifluoromethyl Alcohols
Chiral 2,2,2-trifluoro-1-phenylethanol is a valuable building block for the synthesis of various biologically active molecules. This compound can be stereoselectively reduced to either the (R) or (S) enantiomer of the corresponding alcohol using both biocatalytic and chemical methods.
Biocatalytic Reduction
Whole-cell biocatalysis using recombinant E. coli expressing alcohol dehydrogenases (ADHs) or other ketoreductases offers an environmentally friendly route to these chiral alcohols with high enantioselectivity.[6]
Experimental Protocol: General Biocatalytic Reduction
-
Prepare a culture of the recombinant microorganism expressing the desired ketoreductase.
-
In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0), suspend the whole cells.
-
Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).
-
Add this compound (typically dissolved in a co-solvent like DMSO to aid solubility) to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC or GC.
-
Once the reaction is complete, extract the product with an organic solvent, dry, and purify.
Asymmetric Transfer Hydrogenation
Chiral transition metal complexes, such as those based on Ruthenium, are effective catalysts for the asymmetric transfer hydrogenation of this compound, yielding the chiral alcohol with high yield and enantiomeric excess.[7]
Quantitative Data: Comparison of Asymmetric Reduction Methods
| Method | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Biocatalytic | TeSADH mutant | (S)-2,2,2-trifluoro-1-phenylethanol | Quantitative | >99 |
| Electrochemical ATH | Chiral Ru complex | (R)-α-(Trifluoromethyl) benzyl (B1604629) alcohol | 96 | 94 |
Data from studies on the asymmetric reduction of this compound.[6][7]
Other Notable Applications
-
Synthesis of 3-Trifluoromethyl-3-phenyldiazirine: this compound is the starting material for the synthesis of this important photoaffinity labeling reagent, which is used to study ligand-receptor interactions.[8][9] The synthesis is reported to proceed with an overall yield of 60%.[8][9]
-
Organocatalytic Oxidation of Tertiary Amines: Similar to its role in epoxidation, this compound (at 10 mol% loading) catalyzes the oxidation of tertiary amines and azines to their corresponding N-oxides using H₂O₂ as the oxidant, with reactions proceeding in high to quantitative yields.[10][11]
These applications underscore the significance of this compound as a versatile and powerful tool in the synthesis of complex molecules and intermediates vital to the pharmaceutical industry. Its unique reactivity continues to be explored for the development of novel and efficient synthetic methodologies.
References
- 1. This compound: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of 2,2,2-Trifluoroacetophenone in Agrochemical Synthesis: A Detailed Overview and Protocols
Introduction
2,2,2-Trifluoroacetophenone and its derivatives are pivotal building blocks in the synthesis of a variety of modern agrochemicals. The incorporation of the trifluoromethyl (-CF3) group into the molecular structure of pesticides, including insecticides, herbicides, and fungicides, often imparts enhanced biological activity, metabolic stability, and lipophilicity. These properties can lead to increased efficacy, lower application rates, and improved performance characteristics of the final agrochemical product. This document provides a detailed account of the application of this compound in the synthesis of key agrochemicals, complete with experimental protocols and quantitative data to support researchers, scientists, and professionals in the field of drug development.
Key Applications in Agrochemical Synthesis
The primary application of this compound derivatives in agrochemical synthesis is in the formation of trifluoromethyl-containing heterocyclic compounds. These heterocycles form the core structures of many potent active ingredients. Notable examples include isoxazoline (B3343090) insecticides and pyrazole (B372694) herbicides.
Isoxazoline Insecticides: The Case of Fluralaner
One of the most significant applications of a this compound derivative is in the synthesis of the isoxazoline insecticide, Fluralaner. This potent ectoparasiticide is used in veterinary medicine to control flea and tick infestations in dogs and cats. The key intermediate derived from this compound is 3,5-dichloro-2,2,2-trifluoroacetophenone.
The synthesis of Fluralaner involves a multi-step process, with a crucial step being the formation of the isoxazoline ring. This is typically achieved through the reaction of a substituted trifluoroacetophenone with a hydroxylamine (B1172632) derivative, followed by cyclization. A key intermediate in one of the main synthetic routes to Fluralaner is 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid.
Quantitative Data for Fluralaner Intermediate Synthesis
| Intermediate | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 3,5-dichloro-2,2,2-trifluoroacetophenone | 3,5-dichloro-1-bromobenzene, 1-trifluoroacetyl piperidine (B6355638) | Isopropylmagnesium bromide | Tetrahydrofuran | 0-30 | 70 | 99+ |
| 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid | 3-bromo-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Pd(dppf)Cl2, Potassium acetate (B1210297) | 1,4-Dioxane (B91453)/Water | 85±5 | 86 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 3,5-dichloro-2,2,2-trifluoroacetophenone
This protocol describes the synthesis of the key trifluoroacetophenone intermediate for Fluralaner production.[1]
Materials:
-
3,5-dichlorobromobenzene
-
Magnesium turnings
-
Iodine (initiator)
-
Isopropyl bromide
-
1-trifluoroacetyl piperidine
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous Hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask charged with magnesium turnings (1.0 to 1.4 eq) and a crystal of iodine in anhydrous THF, a solution of isopropyl bromide (1.0 to 1.4 eq) in THF is added to initiate the Grignard reagent formation.
-
The reaction mixture is stirred at 20-30°C for 1-2 hours.
-
The mixture is then cooled to 0-5°C, and a solution of 3,5-dichlorobromobenzene (1.0 eq) in THF is added.
-
The reaction temperature is raised to 20-30°C and stirred for 1 hour.
-
The reaction is cooled again to 0-5°C, and 1-trifluoroacetyl piperidine is added.
-
The mixture is stirred at 20-30°C for 1-2 hours.
-
Upon completion, the reaction is quenched by the addition of aqueous HCl at 0-5°C.
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield crude 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
The crude product can be purified by vacuum distillation to afford the pure compound with a yield of approximately 70% and a purity of over 99%.[1]
Protocol 2: Synthesis of 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid
This protocol outlines the formation of a key isoxazoline intermediate for Fluralaner using a Suzuki coupling reaction.[2]
Materials:
-
3-bromo-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole
-
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
-
Pd(dppf)Cl2 (Palladium catalyst)
-
Potassium acetate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, combine 3-bromo-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole (1.0 eq), 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.1 eq), potassium acetate (2.0 eq), and Pd(dppf)Cl2 (0.1 eq).
-
Add 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 85±5°C and maintain for 8 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the desired product as a pale yellow solid with a yield of 86%.[2]
Signaling Pathways and Logical Relationships
The synthesis of agrochemicals from this compound derivatives follows a logical progression of chemical transformations. The following diagrams illustrate the general synthetic pathway for isoxazoline insecticides like Fluralaner and a general scheme for the synthesis of trifluoromethyl-containing pyrazole herbicides.
References
Application Notes and Protocols: Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Chiral α-(trifluoromethyl) alcohols, in particular, are valuable building blocks for the synthesis of various bioactive compounds. Asymmetric transfer hydrogenation (ATH) of prochiral ketones represents a powerful and atom-economical method to produce these enantiomerically enriched alcohols.[1][2][3] Recently, the integration of electrochemistry with asymmetric catalysis has emerged as a green and efficient approach, offering mild reaction conditions, low energy consumption, and precise control over the reaction process.[4][5] This document provides detailed application notes and protocols for the electrochemically promoted asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone, a key substrate for producing the chiral building block (R)-α-(trifluoromethyl)benzyl alcohol.
Principle of the Method
Electrochemically promoted asymmetric transfer hydrogenation leverages an electrochemical system to generate the active catalytic species or a necessary base in situ, driving the transfer of hydrogen from a hydrogen donor (e.g., isopropanol) to the prochiral ketone. This process is mediated by a chiral transition metal complex, typically ruthenium-based, which imparts enantioselectivity to the reaction.[1][4][6] The electrochemical approach can offer advantages over traditional chemical methods by avoiding the use of stoichiometric chemical reductants or strong bases, thus improving the overall efficiency and sustainability of the process.
Data Presentation
Table 1: Performance of Chiral Ruthenium Complexes in the Electrochemically Promoted Asymmetric Transfer Hydrogenation of this compound
| Catalyst | Solvent | Charge (F mol⁻¹) | Yield (%) | ee (%) | Product Configuration | Reference |
| RuCl₂[(R)-xylbinap][(R)-daipen] | EtOH | 0.5 | 96 | 94 | (R) | [4][7][8][9] |
| Chiral Ru complex (unspecified) | - | 0.5 | 97 | 47 | - | [4] |
Table 2: Performance of a Metal-Free Chiral Electrode in the Asymmetric Electroreduction of this compound
| Cathode Material | Yield (%) | ee (%) | Product Configuration | Reference |
| D-PHE-MWCNTs | 65 | 40 | (S) | [4][7] |
Experimental Protocols
Protocol 1: Electrochemically Promoted Asymmetric Transfer Hydrogenation using a Homogeneous Chiral Ruthenium Catalyst
This protocol is based on the work by Wang et al. (2021) and describes the synthesis of (R)-α-(trifluoromethyl)benzyl alcohol.[4][7][8][9]
Materials:
-
This compound
-
Chiral Ruthenium Catalyst: RuCl₂[(R)-xylbinap][(R)-daipen]
-
Solvent: Ethanol (B145695) (EtOH)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)
-
Electrodes: Platinum (Pt) foil or mesh as both the working and counter electrode.
-
Electrochemical Cell: Undivided cell
-
Power Supply: Potentiostat/Galvanostat
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Standard glassware for organic synthesis
-
Purification: Silica (B1680970) gel for column chromatography
-
Analysis: Gas chromatograph (GC) with a chiral column (e.g., Stabilwax)
Procedure:
-
Cell Setup:
-
Place the platinum electrodes in an undivided electrochemical cell.
-
Ensure the electrodes are clean and dry before use.
-
-
Reaction Mixture Preparation:
-
In the electrochemical cell, dissolve this compound (e.g., 0.5 mmol) and the chiral Ru catalyst (e.g., 0.005 mmol, 1 mol%) in ethanol (e.g., 10 mL).
-
Add the supporting electrolyte, TBAPF₆ (e.g., 0.1 M).
-
Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.
-
-
Electrolysis:
-
Work-up and Purification:
-
After the electrolysis is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
-
-
Analysis:
-
Determine the yield of the purified (R)-α-(trifluoromethyl)benzyl alcohol.
-
Measure the enantiomeric excess (ee) of the product by chiral GC analysis.
-
Visualizations
Caption: Experimental workflow for the electrochemically promoted asymmetric transfer hydrogenation.
Caption: Logical relationship of components in the electrochemical asymmetric transfer hydrogenation.
Concluding Remarks
The electrochemically promoted asymmetric transfer hydrogenation of this compound offers a promising and sustainable route to valuable chiral building blocks. The protocols and data presented herein provide a solid foundation for researchers and professionals in drug development to explore and optimize this powerful synthetic methodology. Further investigations into the reaction mechanism and the development of more efficient and robust catalysts will continue to advance this exciting field.
References
- 1. kanto.co.jp [kanto.co.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrochemically Promoted Asymmetric Transfer Hydrogenation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading in 2,2,2-Trifluoroacetophenone Catalyzed Epoxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the epoxidation of alkenes using 2,2,2-Trifluoroacetophenone as an organocatalyst.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the epoxidation reaction using this compound?
A1: The recommended catalyst loading is between 2-5 mol %.[1][2][3][4][5][6][7][8] This low catalyst loading has been shown to provide high to quantitative yields of the corresponding epoxides for a variety of mono-, di-, and trisubstituted olefins.[1][2][3][4]
Q2: What is the general experimental protocol for this epoxidation reaction?
A2: A typical procedure involves charging a round-bottom flask with the alkene (1.00 mmol) and this compound (0.05 mmol, 5 mol %). To this, tert-Butyl alcohol (1.5 mL), an aqueous buffer solution (1.5 mL, 0.6 M K₂CO₃, 4 × 10⁻⁵ M EDTA tetrasodium (B8768297) salt), acetonitrile (B52724) (2.00 mmol), and 30% aqueous H₂O₂ (2.00 mmol) are added sequentially. The mixture is then stirred at room temperature for 1 hour.[1]
Q3: What is the role of each component in the reaction mixture?
A3:
-
This compound: Acts as the organocatalyst.
-
Alkene: The substrate to be epoxidized.
-
Acetonitrile (MeCN): Reacts with H₂O₂ to form a peroxycarboximidic acid intermediate, which is a key reactive species.[1][4]
-
tert-Butyl Alcohol: The preferred solvent, leading to higher reactivity compared to other solvents.[1][3]
-
Aqueous Buffer (K₂CO₃/EDTA): Maintains an optimal pH (around 11), which is crucial for the generation of the active oxidant species.[1]
Q4: Can this method be applied to a wide range of alkenes?
A4: Yes, this protocol has been successfully applied to various olefins, including mono-, di-, and trisubstituted alkenes, as well as natural products like cholesterol.[2][3][4] However, terminal olefins may require longer reaction times and a higher concentration of H₂O₂ and acetonitrile to achieve high yields.[3][5]
Q5: How is the product purified after the reaction?
A5: The crude product is typically purified using flash column chromatography. The choice of eluent is a mixture of petroleum ether/Et₂O or petroleum ether/EtOAc.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The catalyst may be old or degraded. 2. Incorrect pH: The pH of the aqueous buffer is critical for the formation of the active oxidant.[1] 3. Insufficient Oxidant or Acetonitrile: The stoichiometry of H₂O₂ and acetonitrile is important for the reaction to proceed to completion.[1][5] 4. Low Reaction Temperature: While the reaction is typically run at room temperature, very low ambient temperatures might slow down the reaction rate. | 1. Use fresh or properly stored this compound. 2. Prepare the aqueous buffer solution carefully to ensure the correct concentration and pH. The reported optimal pH is around 11.[1] 3. Ensure the correct equivalents of 30% aqueous H₂O₂ and acetonitrile are added as per the protocol. For difficult substrates, increasing the equivalents might be necessary.[3][5] 4. If the reaction is sluggish, consider gently warming the reaction mixture, but monitor for potential side reactions. |
| Formation of Side Products (e.g., Diols) | 1. Epoxide Ring Opening: The newly formed epoxide can undergo acid- or base-catalyzed ring-opening to form diols, especially in the presence of water. 2. Over-oxidation: Using a large excess of hydrogen peroxide can potentially lead to over-oxidation or Baeyer-Villiger oxidation of the ketone product, although this is less common for this specific catalyst. | 1. Ensure the work-up procedure is performed promptly after the reaction is complete to minimize the contact time of the epoxide with the aqueous basic solution. 2. Use the stoichiometric amount of H₂O₂ recommended in the protocol. Monitor the reaction progress by TLC or GC to avoid prolonged reaction times. |
| Difficulty in Product Purification | 1. Co-elution of Catalyst: The catalyst, being an aromatic ketone, might have similar polarity to some epoxide products, making separation by column chromatography challenging. 2. Presence of Acetamide: Acetamide is a byproduct of the reaction between acetonitrile and hydrogen peroxide and might complicate purification.[1] | 1. Optimize the solvent system for flash chromatography to achieve better separation. A gradient elution might be helpful. 2. A simple aqueous wash of the organic extract before chromatography can help remove the water-soluble acetamide. |
| Reaction Stalls or is Sluggish | 1. Poor Mixing: In a biphasic system, efficient stirring is crucial for the reaction to proceed. 2. Decomposition of H₂O₂: Hydrogen peroxide can decompose over time, especially in the presence of contaminants or at elevated temperatures. | 1. Ensure vigorous stirring to facilitate the interaction between the organic and aqueous phases. 2. Use fresh, stabilized 30% aqueous H₂O₂. Store it properly in a cool, dark place. |
Data Summary
Catalyst Loading Optimization
| Catalyst Loading (mol %) | Yield (%) |
| 5 | >99 |
| 2 | >99 |
Table based on data for the epoxidation of 1-phenylcyclohexene.[1][5]
Solvent Optimization
| Solvent | Yield (%) |
| t-BuOH | >99 |
| CH₃CN | 85 |
| THF | 78 |
| Dioxane | 75 |
| Acetone | 72 |
| DME | 65 |
| CH₂Cl₂ | 60 |
| DMSO | 35 |
| DMF | 49 |
Table based on data for the epoxidation of 1-phenylcyclohexene.[1]
Experimental Protocols
General Procedure for the Epoxidation of Alkenes
-
Place the alkene (1.00 mmol) and this compound (9.0 mg, 0.05 mmol, 5 mol%) in a round-bottom flask.[1]
-
Sequentially add tert-Butyl alcohol (1.5 mL), aqueous buffer solution (1.5 mL, 0.6 M K₂CO₃, 4 × 10⁻⁵ M EDTA tetrasodium salt), acetonitrile (0.11 mL, 2.00 mmol), and 30% aqueous H₂O₂ (0.23 mL, 2.00 mmol).[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable mixture of petroleum ether and ethyl acetate (B1210297) or diethyl ether.[1][5]
Visualizations
Caption: Experimental workflow for the catalyzed epoxidation.
Caption: Troubleshooting logic for low epoxide yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. This compound: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound: an organocatalyst for an environmentally friendly epoxidation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. search.library.berkeley.edu [search.library.berkeley.edu]
Technical Support Center: Asymmetric Hydrogenation of 2,2,2-Trifluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the asymmetric hydrogenation of 2,2,2-trifluoroacetophenone to produce chiral α-(trifluoromethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the asymmetric hydrogenation of this compound?
Low yields are typically attributed to catalyst deactivation, suboptimal reaction conditions, or impurities in the reagents and solvent. Catalyst deactivation can occur through oxidation if the reaction is not performed under a strict inert atmosphere, or by poisoning from impurities in the substrate or solvent. Reaction conditions such as temperature, hydrogen pressure, and reaction time must be optimized for the specific catalyst system being used.
Q2: How can I improve the enantioselectivity (ee) of my reaction?
Enantioselectivity is primarily influenced by the choice of chiral ligand and the solvent. Sterically demanding ligands, such as XylBINAP, can improve enantioselectivity compared to less bulky ligands like TolBINAP for some ketones. The solvent can also have a significant impact; for example, the hydrogenation of pinacolone (B1678379) with a (S)-TolBINAP/PICA–Ru complex yielded 98% ee in ethanol, but this dropped to 36% ee in 2-propanol. Screening different solvents is therefore highly recommended.
Q3: Is a base required for the asymmetric hydrogenation of ketones?
The addition of a base, such as potassium tert-butoxide (KOtBu), can have a significant positive effect on the reaction rate. For the hydrogenation of acetophenone (B1666503) with a RuH complex, the reaction time was reduced from 7 hours to 45 minutes with the addition of a small amount of KOtBu, without loss of enantioselectivity.[1] The base is thought to promote the formation of the active RuH2 complex.[1][2]
Q4: What are some recommended catalyst systems for the asymmetric hydrogenation of this compound?
Ruthenium-based catalysts, particularly those with chiral diphosphine and diamine ligands (Noyori-type catalysts), are highly effective for the asymmetric hydrogenation of ketones.[1] A notable example for this compound is an electrochemically promoted asymmetric transfer hydrogenation using a chiral Ru complex, which achieved a 96% yield and 94% ee.[3] While this is an electrochemical method, it highlights the efficacy of Ru-based systems for this substrate. For conventional hydrogenation, Ru-BINAP/diamine systems are a good starting point.
Q5: How do I know if my catalyst has been deactivated?
Catalyst deactivation can be indicated by a stalled or sluggish reaction. Visual changes, such as a change in color of the reaction mixture or the precipitation of metal nanoparticles, can also suggest catalyst decomposition. To confirm deactivation, a control experiment with a fresh batch of catalyst under identical conditions should be performed. A significantly higher yield with the fresh catalyst would indicate that the original catalyst was deactivated.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the asymmetric hydrogenation of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive Catalyst | - Ensure the catalyst was handled under a strict inert atmosphere (e.g., in a glovebox) to prevent oxidation. - Run a control reaction with a fresh batch of catalyst. - Verify the catalyst loading; if too low, incrementally increase the amount. |
| Impurities | - Use high-purity, anhydrous solvents and reagents. Impurities can act as catalyst poisons. - Purify the this compound substrate before use. | |
| Suboptimal Conditions | - Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition. - Pressure: Ensure the hydrogen pressure is at the recommended level for the specific catalyst system. | |
| Low Enantioselectivity (ee) | Incorrect Ligand Choice | - The electronic and steric properties of the chiral ligand are crucial. For electron-deficient ketones like this compound, a ligand screening is recommended. - Consider ligands with different electronic and steric profiles (e.g., comparing different BINAP derivatives). |
| Solvent Effects | - The solvent can significantly influence enantioselectivity. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, 2-propanol, dichloromethane). | |
| Reaction Temperature | - Higher temperatures can sometimes lead to a decrease in enantioselectivity. If conversion is acceptable, try running the reaction at a lower temperature. | |
| Inconsistent Results | Variability in Reagents | - Use reagents and solvents from the same batch to minimize variability. - Always use freshly distilled/dried solvents. |
| Atmosphere Control | - Ensure a consistent and rigorous inert atmosphere technique for every reaction setup. Small amounts of oxygen can lead to inconsistent catalyst activity. |
Data Presentation
The following table summarizes key quantitative data from a successful asymmetric hydrogenation of this compound.
| Catalyst System | Substrate | Method | Yield (%) | ee (%) | Conditions | Reference |
| Chiral Ru complex | This compound | Electrochemically Promoted Asymmetric Transfer Hydrogenation | 96 | 94 | Room temperature, normal pressure, 0.5 F mol⁻¹ charge | [3] |
| RuCl₂[(S)-xylbinap][(S)-daipen] | Acetophenone | Asymmetric Hydrogenation | >99 | 97 | 2-Propanol, t-BuOK, 8 atm H₂, 28 °C | |
| Ru(OTf)--INVALID-LINK-- | α-Chloroacetophenone | Asymmetric Hydrogenation | >99 | 96 | Methanol, 10 atm H₂ | [1] |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation of an Aromatic Ketone (adapted for this compound)
This protocol is a general guideline and should be optimized for the specific catalyst and ligand used.
-
Catalyst Pre-formation (if necessary): In a glovebox, dissolve the chiral ligand and the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) in a degassed, anhydrous solvent (e.g., toluene) in a Schlenk flask. Stir the mixture at the recommended temperature for the specified time to form the catalyst.
-
Reaction Setup: In a separate Schlenk flask or a high-pressure autoclave equipped with a magnetic stir bar, add the this compound substrate.
-
Addition of Catalyst and Base: Under an inert atmosphere, transfer the pre-formed catalyst solution to the reaction vessel containing the substrate. If a base (e.g., KOtBu in 2-propanol) is required, add it at this stage.
-
Hydrogenation: Seal the reaction vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature for the designated time. The reaction progress can be monitored by taking aliquots (under an inert atmosphere) and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified α-(trifluoromethyl)benzyl alcohol by chiral HPLC or GC analysis.
Visualizations
Caption: A generalized experimental workflow for the asymmetric hydrogenation of this compound.
Caption: A troubleshooting guide for addressing low yield in asymmetric hydrogenation experiments.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemically Promoted Asymmetric Transfer Hydrogenation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reaction with 2,2,2-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Grignard reaction with 2,2,2-trifluoroacetophenone. The information is presented in a question-and-answer format to directly resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed in the Grignard reaction with this compound?
A1: The Grignard reaction with this compound is known to produce several side products, with the most significant being the reduction product , 2,2,2-trifluoro-1-phenylethanol.[1] Other common side products in Grignard reactions include those resulting from enolization of the ketone and Wurtz coupling of the Grignard reagent.[2][3] Due to the high reactivity of Grignard reagents, reactions with any trace amounts of water or oxygen in the reaction setup can also lead to the formation of alkanes and alkoxides, respectively.
Q2: Why is the reduction of the ketone a major side reaction with this compound?
A2: The strong electron-withdrawing nature of the trifluoromethyl group (-CF3) makes the carbonyl carbon of this compound highly electrophilic. While this enhances reactivity towards nucleophilic addition, it also promotes a competing reaction pathway: reduction. With certain Grignard reagents, particularly those with beta-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide), a hydride transfer from the beta-carbon of the Grignard reagent to the carbonyl carbon can occur via a six-membered transition state. This results in the reduction of the ketone to the corresponding secondary alcohol.[1][3] For fluorinated ketones like this compound, this reduction pathway can be highly favored, with yields of the reduction product reaching as high as 81-91% in some cases.[1]
Q3: Is enolization a significant side reaction with this compound?
A3: The trifluoromethyl group significantly increases the acidity of the α-hydrogens of this compound, making enolate formation more favorable compared to non-fluorinated acetophenone.[4][5][6] Grignard reagents are strong bases and can act as a base to deprotonate the α-carbon, forming a magnesium enolate.[3][7] This enolate is then unreactive towards further nucleophilic addition by the Grignard reagent. Upon workup, the enolate is protonated, regenerating the starting ketone. The extent of enolization depends on factors such as the steric hindrance of the Grignard reagent and the ketone, the reaction temperature, and the solvent.[7][8][9]
Q4: What is Wurtz coupling and how can it be minimized?
A4: Wurtz coupling is a side reaction that occurs during the formation of the Grignard reagent itself. The already formed Grignard reagent can react with the remaining alkyl/aryl halide to form a homocoupled product (R-R). This side reaction consumes the Grignard reagent and can complicate product purification. To minimize Wurtz coupling, it is recommended to add the halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Ensuring the magnesium surface is highly activated and using an appropriate solvent can also help to favor the formation of the Grignard reagent over the Wurtz coupling product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired tertiary alcohol | 1. Reaction with moisture or oxygen: Grignard reagents are extremely sensitive to water and air. | - Ensure all glassware is rigorously flame-dried or oven-dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. | - Use fresh, shiny magnesium turnings. - Activate the magnesium prior to the reaction by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[10] | |
| 3. Predominance of side reactions: Reduction, enolization, or Wurtz coupling may be the major reaction pathways. | - See specific troubleshooting points below for each side reaction. | |
| High yield of the reduction product (2,2,2-trifluoro-1-phenylethanol) | 1. Grignard reagent with β-hydrogens: Reagents like ethyl or isopropyl Grignard are prone to acting as reducing agents. | - Use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide. - If a Grignard reagent with β-hydrogens must be used, consider using a less sterically hindered one to favor addition over reduction.[9] |
| 2. Elevated reaction temperature: Higher temperatures can favor the reduction pathway. | - Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). | |
| Recovery of a significant amount of starting material (this compound) | 1. Enolization: The Grignard reagent is acting as a base rather than a nucleophile. | - Use a less sterically hindered Grignard reagent. - Perform the reaction at a lower temperature to disfavor the acid-base reaction. - Consider the use of additives like cerium(III) chloride (CeCl₃) or lanthanum(III) chloride (LaCl₃) which can increase the nucleophilicity of the Grignard reagent and suppress enolization. |
| 2. Incomplete reaction: The reaction may not have gone to completion. | - Increase the reaction time. - Use a slight excess of the Grignard reagent. | |
| Presence of a high-boiling, non-polar impurity | 1. Wurtz coupling product: Homocoupling of the Grignard reagent's organic halide. | - During Grignard reagent preparation, add the organic halide slowly to the magnesium. - Ensure efficient stirring to quickly disperse the halide. |
Data Presentation
The following table summarizes the expected outcomes of the Grignard reaction with this compound with different types of Grignard reagents. Please note that actual yields will vary depending on specific reaction conditions.
| Grignard Reagent (R-MgX) | Predominant Reaction Pathway | Major Product(s) | Expected Yield of Tertiary Alcohol |
| Without β-Hydrogens (e.g., CH₃MgBr, PhMgBr) | Nucleophilic Addition | 1,1,1-Trifluoro-2-phenylpropan-2-ol (for CH₃MgBr) or 1,1,1-Trifluoro-2,2-diphenylethanol (for PhMgBr) | Moderate to High |
| With β-Hydrogens (e.g., CH₃CH₂MgBr, (CH₃)₂CHMgBr) | Reduction | 2,2,2-Trifluoro-1-phenylethanol | Low to Very Low[1] |
| Sterically Hindered (e.g., t-BuMgBr) | Enolization/Reduction | This compound (recovered), 2,2,2-Trifluoro-1-phenylethanol | Very Low |
Experimental Protocols
Protocol for the Selective Grignard Addition to this compound to Yield a Tertiary Alcohol
This protocol is designed to favor the nucleophilic addition pathway and minimize side reactions, particularly reduction. The use of a Grignard reagent without β-hydrogens is crucial.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Bromomethane (B36050) or Bromobenzene
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of the alkyl/aryl halide without β-hydrogens (e.g., bromomethane or bromobenzene) (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
The crude product can be purified by column chromatography or recrystallization.
-
Visualizations
Caption: Competing reaction pathways in the Grignard reaction with this compound.
Caption: A logical workflow for troubleshooting low yields in the Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. Sciencemadness Discussion Board - Enolate formation from Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Managing Reaction Exotherms in Friedel-Crafts Acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for managing reaction exotherms during Friedel-Crafts acylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedel-Crafts acylation is exhibiting a strong exotherm, causing the reaction temperature to rise uncontrollably. What are the immediate steps to take?
A1: An uncontrolled exotherm, or a runaway reaction, is a serious safety concern. Immediate action is crucial.
Immediate Actions:
-
Remove External Heating: If the reaction is being heated, immediately remove the heat source.
-
Enhance Cooling: Increase the efficiency of the cooling bath. For an ice bath, ensure it is well-stirred and has a sufficient amount of ice. For a cryostat, lower the set temperature.
-
Stop Reagent Addition: If reagents are being added, stop the addition immediately.
-
Increase Stirring Rate: A higher stirring rate can improve heat transfer to the cooling bath.
-
Dilution (with caution): If a safe, cold, and inert solvent is readily available, careful addition can help to absorb some of the heat. This should only be done if the effect of the solvent on the reaction is known.
Once the temperature is under control, investigate the potential causes before resuming the experiment.
Q2: What are the primary causes of a dangerous exotherm in a Friedel-Crafts acylation?
A2: Several factors can contribute to a hazardous exotherm. Understanding these is key to prevention.
-
Rapid Reagent Addition: Adding the acylating agent or the Lewis acid too quickly is a common cause. The reaction is highly exothermic, and a rapid addition rate can generate heat faster than the cooling system can remove it.[1]
-
Insufficient Cooling: An inadequate cooling bath (e.g., not enough ice, poor circulation) or a cooling system with insufficient capacity for the scale of the reaction can lead to a temperature spike.
-
High Reactant Concentration: Concentrated reaction mixtures can lead to a very fast reaction rate and, consequently, a large and rapid release of heat.
-
Inappropriate Lewis Acid: The choice and amount of Lewis acid are critical. Stronger Lewis acids like AlCl₃ can lead to a more vigorous and exothermic reaction.[2] An excess of the catalyst can also increase the rate of reaction and heat generation.[3]
-
Highly Activated Aromatic Substrate: Electron-rich aromatic compounds are more reactive and can lead to a faster, more exothermic reaction.[4]
Q3: How can I proactively manage and control the exotherm during my Friedel-Crafts acylation?
A3: Proactive temperature management is essential for a safe and successful reaction.
-
Slow, Controlled Addition: Add the acylating agent or the Lewis acid dropwise using an addition funnel.[1] The addition rate should be adjusted to maintain the desired internal reaction temperature.
-
Adequate Cooling: Use an efficient cooling bath (e.g., ice/water, ice/salt, or a cryostat) to maintain a low reaction temperature, typically between 0 and 10 °C for many standard procedures.[1]
-
Monitoring: Continuously monitor the internal reaction temperature with a thermometer.
-
Proper Reaction Setup: Ensure the reaction flask is of an appropriate size to allow for good stirring and heat transfer.
-
Reverse Addition: In some cases, adding the aromatic substrate to a pre-formed complex of the acylating agent and Lewis acid can help control the reaction rate.
Q4: I am observing significant byproduct formation, which I suspect is due to poor temperature control. What are the common temperature-related side reactions?
A4: Poor temperature control can lead to several undesirable side reactions, reducing the yield and purity of your desired product.
-
Polysubstitution: At higher temperatures, the initially formed product may undergo a second acylation, leading to di- or poly-acylated byproducts.[5]
-
Isomerization: The regioselectivity of the acylation can be temperature-dependent. Higher temperatures can sometimes lead to the formation of undesired isomers. For example, in the acylation of 2-methoxynaphthalene, lower temperatures favor the kinetic product, while higher temperatures can promote rearrangement to the thermodynamic product.[6]
-
Tar Formation: Excessive heat can cause decomposition of starting materials, reagents, or products, leading to the formation of tar-like substances which can be difficult to remove.[3]
-
Decomposition of Acylating Agent: Some acylating agents are thermally unstable and can decompose at elevated temperatures.
Data Presentation
Table 1: Calorimetric Data for the Acylation of Toluene with Succinic Anhydride and AlCl₃
| Reaction Temperature (°C) | Heat of Reaction (kJ/mol) | Adiabatic Temperature Rise (°C) |
| 0 | -120 | 50 |
| 10 | -125 | 52 |
| 20 | -128 | 53 |
Data adapted from a calorimetric study on the scale-up of a Friedel-Crafts reaction. The data indicates that the reaction is highly exothermic and that the heat of reaction increases slightly with the initial reaction temperature.[7]
Table 2: Influence of Temperature on the Acylation of 2-Methoxynaphthalene
| Temperature (°C) | Major Product | Notes |
| < 100 | 1-acetyl-2-methoxynaphthalene (Kinetic Product) | Lower temperatures favor the formation of the 1-isomer. |
| > 100 | 2-acetyl-6-methoxynaphthalene (Thermodynamic Product) | Higher temperatures promote rearrangement to the more stable 6-isomer. |
| > 140 | Decreased Yield | Potential for decomposition and deacylation. |
This table summarizes the general effect of temperature on the regioselectivity of the acylation of 2-methoxynaphthalene, highlighting the importance of temperature control in achieving the desired product.[6]
Experimental Protocols
Detailed Methodology for Controlling Exotherms in Friedel-Crafts Acylation of Anisole (B1667542)
This protocol provides a step-by-step guide for the laboratory-scale acylation of anisole with acetyl chloride, emphasizing exotherm management.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas trap (e.g., leading to a beaker with dilute NaOH solution)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid.[3]
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Prepare an ice bath around the reaction flask.
-
-
Reagent Preparation:
-
In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in the ice bath with stirring.[3]
-
-
Slow Addition of Acylating Agent:
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension of AlCl₃ at a rate that maintains the internal temperature below 5 °C.[3]
-
-
Controlled Addition of Aromatic Substrate:
-
Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[3]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-10 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Quenching the Reaction:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved. The acidic workup helps to dissolve the aluminum salts.[1]
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: A logical workflow for immediate actions during an uncontrolled exotherm.
Caption: A stepwise experimental workflow for managing exotherms in Friedel-Crafts acylation.
References
preventing byproduct formation in the synthesis of 2,2,2-Trifluoroacetophenone
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoroacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods are the Friedel-Crafts acylation of benzene (B151609) and the Grignard reaction with a phenylmagnesium halide.[1][2][3][4]
-
Friedel-Crafts Acylation: This method involves the electrophilic aromatic substitution of benzene using a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) or trifluoroacetyl chloride (CF₃COCl), in the presence of a Lewis acid catalyst (e.g., AlCl₃).[4][5][6][7]
-
Grignard Reaction: This organometallic approach utilizes the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a trifluoroacetyl source, such as ethyl trifluoroacetate (B77799) or a Weinreb amide.[2][8][9]
Q2: My Friedel-Crafts acylation yield is lower than expected. What are the common causes?
A2: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Moisture Contamination: Trifluoroacetic anhydride is highly reactive with water and will readily hydrolyze to the unreactive trifluoroacetic acid.[10][11] It is critical to use anhydrous reagents and glassware.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or complexation with the ketone product, often requiring stoichiometric amounts.[12]
-
Insufficient Reactivity: The reaction may require sufficient heating or reaction time to proceed to completion. The choice of solvent can also impact reaction efficiency.
Q3: I'm observing a significant byproduct with a higher molecular weight in my Grignard synthesis. What is it and how can I prevent it?
A3: The most common high-molecular-weight byproduct in a Grignard synthesis of ketones is a tertiary alcohol. This results from the addition of a second equivalent of the Grignard reagent to the initially formed ketone product.[2][8]
Prevention Strategies:
-
Use a Weinreb Amide: Reacting the Grignard reagent with an N-methoxy-N-methylamide (Weinreb amide) of trifluoroacetic acid forms a stable chelated intermediate that resists over-addition.[2] This is a highly effective method for preventing tertiary alcohol formation.[2]
-
Inverse Addition: Slowly add the Grignard reagent to a solution of the trifluoroacetylating agent at low temperatures (-78 °C to 0 °C) to maintain a low concentration of the Grignard reagent and minimize its reaction with the product.
-
Stoichiometric Control: Use a precise 1:1 stoichiometry of the Grignard reagent to the trifluoroacetylating agent.
Q4: How can I minimize benzene formation in my Grignard reaction?
A4: Benzene is formed when the highly basic Grignard reagent is quenched by a proton source, most commonly water.[8] To prevent this, ensure all glassware is oven-dried, use anhydrous solvents (like diethyl ether or THF), and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue / Observation | Probable Cause | Recommended Solution(s) | Relevant Synthesis |
| Low or No Product Yield | Hydrolysis of trifluoroacetic anhydride. | Ensure all reagents and glassware are strictly anhydrous. Use a freshly opened bottle of the anhydride.[10] | Friedel-Crafts |
| Inactive Grignard reagent. | Ensure magnesium turnings are fresh and the reaction is initiated properly. Use anhydrous solvent.[8] | Grignard | |
| Presence of Tertiary Alcohol Byproduct | Over-addition of Grignard reagent to the ketone product.[2] | Use a Weinreb amide as the acylating agent.[2] Alternatively, perform an inverse addition at low temperatures. | Grignard |
| Presence of Biphenyl Byproduct | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. | Ensure slow addition of the aryl halide during Grignard reagent formation. Use a slight excess of magnesium. | Grignard |
| Reaction Stalls (Friedel-Crafts) | Deactivation of the Lewis acid catalyst. | Use at least a stoichiometric amount of AlCl₃. Ensure anhydrous conditions.[12] | Friedel-Crafts |
| Difficult Product Purification | Formation of an AlCl₃-ketone complex. | During workup, carefully add the reaction mixture to ice/HCl to break the complex. Ensure thorough extraction. | Friedel-Crafts |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Trifluoroacetic Anhydride
Objective: To synthesize this compound via Friedel-Crafts acylation of benzene.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Trifluoroacetic Anhydride ((CF₃CO)₂O)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous benzene (1.2 equivalents) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (1.1 equivalents) in portions to form a suspension.
-
Addition of Anhydride: Add trifluoroacetic anhydride (1.0 equivalent) to the dropping funnel. Add the anhydride dropwise to the stirred benzene/AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by TLC or GC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Grignard Reaction using a Weinreb Amide
Objective: To synthesize this compound while preventing tertiary alcohol formation.
Materials:
-
Magnesium (Mg) turnings
-
Anhydrous Bromobenzene (B47551)
-
Anhydrous Tetrahydrofuran (THF)
-
N-methoxy-N-methyl-2,2,2-trifluoroacetamide (Trifluoroacetic Acid Weinreb Amide)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Grignard Reagent Preparation:
-
Place Mg turnings (1.1 equivalents) in an oven-dried three-neck flask under a nitrogen atmosphere.
-
Add a small portion of anhydrous THF.
-
In a dropping funnel, dissolve anhydrous bromobenzene (1.1 equivalents) in anhydrous THF.
-
Add a small amount of the bromobenzene solution to the Mg turnings to initiate the reaction (indicated by bubbling and heat). Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After addition, stir at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with Weinreb Amide:
-
In a separate oven-dried flask under nitrogen, dissolve the trifluoroacetic acid Weinreb amide (1.0 equivalent) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the Weinreb amide solution via cannula or dropping funnel over 30-60 minutes.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
Visual Workflow and Troubleshooting Guides
Caption: Comparative workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for identifying and resolving byproduct formation.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 10. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 11. US4595541A - Process for the preparation of trifluoroacetic anhydride - Google Patents [patents.google.com]
- 12. chemistryjournals.net [chemistryjournals.net]
Technical Support Center: 2,2,2-Trifluoroacetophenone Reaction Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroacetophenone. The information is designed to address specific issues that may be encountered during experimental workup procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions involving this compound.
Issue 1: Low or No Product Yield After Workup
| Potential Cause | Suggested Solution |
| Product is water-soluble. | The trifluoromethyl group can increase the polarity of small molecules, potentially leading to solubility in the aqueous layer during extraction. Check the aqueous layer for your product using a suitable analytical method like TLC or LC-MS. If the product is present, perform a back-extraction with a more polar organic solvent or use a continuous liquid-liquid extraction apparatus.[1] |
| Product is volatile. | Trifluoromethylated compounds can be more volatile than their non-fluorinated analogs. Check the solvent collected in the rotovap trap for your product.[1][2] If volatility is an issue, remove the solvent under reduced pressure at a lower temperature. |
| Incomplete reaction. | Before beginning the workup, ensure the reaction has gone to completion by monitoring with TLC or GC-MS.[3] If the reaction is incomplete, consider extending the reaction time or adjusting the reaction conditions. |
| Product degradation during workup. | Some trifluoromethylated compounds can be sensitive to acidic or basic conditions used during quenching or washing steps.[1] Test the stability of your product by exposing a small sample of the reaction mixture to the planned workup conditions and analyzing the outcome by TLC. If degradation occurs, use milder quenching agents (e.g., saturated aqueous NH₄Cl instead of strong acid) and avoid strong bases.[4] |
| Losses during purification. | Product can be lost during filtration, transfers, and chromatography.[2] Ensure all glassware is thoroughly rinsed. During column chromatography, select an appropriate solvent system to avoid product streaking or irreversible adsorption to the silica (B1680970) gel. Some α-trifluoromethylated pinacol (B44631) boronates are prone to oxidation during silica gel chromatography.[5] |
Issue 2: Difficulty in Removing Byproducts
| Byproduct | Suggested Removal Strategy |
| Unreacted this compound | This compound can be removed by flash column chromatography.[6][7] Due to its moderate polarity, a non-polar eluent system, such as a mixture of petroleum ether and diethyl ether or ethyl acetate (B1210297), is often effective.[6][7] |
| Silyl (B83357) ethers (from TMSCF₃ reactions) | If the desired product is the trifluoromethylated alcohol, the intermediate TMS-protected alcohol must be hydrolyzed. This is typically achieved by quenching the reaction with an acid, such as 1 M HCl, and stirring for a period to ensure complete desilylation.[3] Alternatively, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can be used for desilylation.[4] |
| Tin-based byproducts (e.g., from Stille couplings) | Byproducts from tin-based reactions can often be removed by treatment with AlMe₃ to form the nonpolar Bu₃SnMe or with NaOH to create the more polar Bu₃SnOH. Another effective method is to wash the organic phase with a 1M KF aqueous solution, which can precipitate tin fluorides that can be removed by filtration.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the appropriate quenching method for a reaction involving this compound and a strong base or organometallic reagent?
A1: For reactions involving highly reactive reagents like organolithiums or Grignard reagents, it is crucial to quench the reaction at a low temperature (e.g., -78 °C) to avoid side reactions and decomposition of the product.[2][4] A common and effective method is the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4] For quenching reactive hydrides or metals, a sequential quench with an alcohol (like isopropanol (B130326) or ethanol) followed by water and then dilute acid is recommended.[9]
Q2: How can I effectively extract my trifluoromethylated product from the aqueous layer?
A2: Diethyl ether or ethyl acetate are commonly used solvents for extracting trifluoromethylated compounds.[3] Perform the extraction multiple times (e.g., 3 x 15 mL) to ensure complete removal of the product from the aqueous phase.[3] After combining the organic layers, wash them with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water.[3] Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate before removing the solvent.[3]
Q3: What are the key considerations for purifying products from this compound reactions using column chromatography?
A3: Flash column chromatography on silica gel is a standard method for purifying products from these reactions.[3][6][7][10]
-
Solvent System Selection: The choice of eluent is critical. Mixtures of petroleum ether/diethyl ether or petroleum ether/ethyl acetate are frequently used.[6][7] The optimal solvent system should be determined by Thin Layer Chromatography (TLC) analysis beforehand to achieve good separation of the desired product from impurities.[10]
-
Product Stability: Be aware that some trifluoromethylated compounds can be sensitive to the acidic nature of silica gel.[5] If you suspect your product is degrading on the column, consider using deactivated silica gel or an alternative purification method like recrystallization.
-
Visualization: Many trifluoromethylated compounds are UV active and can be visualized on TLC plates under UV light (254 nm).[10]
Experimental Protocols
Protocol 1: General Workup for Nucleophilic Addition of TMSCF₃ to this compound
-
Quenching: Upon reaction completion (monitored by TLC or GC-MS), cool the reaction mixture to 0 °C in an ice bath. Slowly and dropwise, add 1 M HCl to the stirred mixture to quench the reaction and hydrolyze the intermediate silyl ether.[3] Continue stirring for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Workup for Epoxidation of Alkenes using this compound as a Catalyst
-
Reaction Completion: After the reaction has stirred for the designated time (e.g., 1 hour at room temperature), the workup can be initiated.[6][7]
-
Purification: The crude reaction mixture can be directly purified by flash column chromatography.[6][7]
-
Chromatography: Use a suitable solvent system, such as various mixtures of petroleum ether/diethyl ether or petroleum ether/ethyl acetate, to isolate the desired epoxide.[6][7]
Visualizations
Caption: A flowchart for troubleshooting common issues during the workup of this compound reactions.
Caption: A standard workflow for the workup and purification of products from this compound reactions.
References
- 1. How To [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. benchchem.com [benchchem.com]
troubleshooting low conversion in polymer synthesis with 2,2,2-Trifluoroacetophenone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in polymer synthesis utilizing 2,2,2-Trifluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no conversion in my polymerization reaction with this compound. What are the most common causes?
Low monomer conversion is often attributable to several key factors, primarily revolving around reagent purity and reaction conditions. The most frequent culprits include:
-
Monomer Impurities: The presence of water or other reactive impurities in this compound can interfere with the polymerization process, particularly in sensitive systems like controlled radical polymerizations or polycondensations.[1][2]
-
Presence of Oxygen: Dissolved oxygen can act as a radical scavenger, inhibiting free-radical polymerizations.[1] For other polymerization types, it can lead to undesirable side reactions.
-
Initiator or Catalyst Issues: The initiator or catalyst may be inappropriate for the specific polymerization, used in an incorrect concentration, or may have degraded due to improper storage or handling.[2][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and monomer concentration that are not optimized for the specific system can lead to incomplete polymerization.[2]
Q2: How can I purify this compound before use?
To ensure high purity, this compound can be purified by distillation. If the monomer contains a polymerization inhibitor, passing it through a column of activated basic alumina (B75360) can be an effective removal method.[1] The purified monomer should be used immediately or stored under an inert atmosphere at a low temperature to prevent degradation or premature polymerization.[1]
Q3: My polymerization is very slow and inconsistent. Could the initiator be the problem?
Yes, issues with the initiator are a common source of slow and inconsistent polymerizations.[4] Consider the following:
-
Initiator Concentration: An insufficient amount of initiator will result in a slow reaction and low conversion.[1] Conversely, an excessive amount can lead to shorter polymer chains and an increase in termination reactions.[1]
-
Initiator Suitability: Ensure the chosen initiator is appropriate for the type of polymerization you are conducting (e.g., thermal initiators like AIBN or BPO for free-radical polymerization).[5]
-
Initiator Decomposition: Improper storage can lead to the degradation of the initiator, reducing its effectiveness. Always use a fresh, properly stored initiator.
Q4: What is the role of the solvent in the polymerization of this compound?
The choice of solvent is critical as it can affect both the solubility of the growing polymer chains and the reaction kinetics.[6] A solvent that keeps the polymer in solution can lead to higher molecular weights.[6] For polymerizations involving this compound, a dry, inert solvent is recommended to avoid side reactions.
Q5: How can I effectively remove oxygen from my reaction mixture?
Thorough deoxygenation is crucial for many types of polymerizations.[1] The most common and effective method is to perform at least three freeze-pump-thaw cycles.[1] This involves freezing the reaction mixture with liquid nitrogen, applying a high vacuum to remove gases, and then thawing the mixture.[1] Alternatively, for less sensitive systems, bubbling a dry, inert gas such as argon or nitrogen through the reaction mixture for an extended period (e.g., 30-60 minutes) can significantly reduce the oxygen content.[7]
Troubleshooting Guide: Impact of Reaction Parameters on Conversion
The following table summarizes the general effects of various reaction parameters on polymer conversion. Optimal conditions should be determined empirically for your specific system.
| Parameter | Effect on Conversion | Considerations |
| Temperature | Higher temperatures generally increase the reaction rate but may also increase the likelihood of side reactions or catalyst decomposition.[2] | For polymerizations with an equilibrium, exceeding the ceiling temperature (Tc) will favor the monomer, reducing conversion.[2] |
| Monomer Concentration | Higher monomer concentrations typically favor higher conversion rates.[2] | Very high concentrations can lead to high viscosity, hindering stirring and heat transfer. |
| Initiator/Catalyst Concentration | Increasing the initiator/catalyst concentration can lead to a higher rate of polymerization.[1] | An excess can result in lower molecular weight polymers and may introduce impurities.[1] |
| Reaction Time | Longer reaction times generally allow for higher conversion.[2] | Extended times can also increase the risk of side reactions or polymer degradation.[2] |
| Solvent Purity | The presence of impurities, especially water, can terminate the polymerization or deactivate the catalyst.[2] | Always use dry, high-purity solvents. |
Experimental Protocols
General Protocol for Polymerization of this compound via Superacid-Catalyzed Step Polymerization
This protocol is a general guideline for a step-growth polymerization of this compound with an aromatic comonomer, such as p-terphenyl (B122091), catalyzed by a superacid.[8]
Materials:
-
This compound (purified by distillation)
-
p-Terphenyl (or other suitable aromatic comonomer)
-
Trifluoromethanesulfonic acid (superacid catalyst)
-
Dichloromethane (dry)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and other appropriate glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reagent Addition: In a Schlenk flask under an inert atmosphere, dissolve p-terphenyl (1 equivalent) and this compound (1 equivalent) in dry dichloromethane.
-
Initiation: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (catalytic amount, e.g., 5-10 mol%) to the stirred solution.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by techniques such as GPC or NMR by taking aliquots at different time intervals.
-
Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion in your polymerization reaction.
Caption: A step-by-step workflow for diagnosing and resolving low conversion issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. reddit.com [reddit.com]
- 5. 發起人 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE) [mdpi.com]
- 8. researchgate.net [researchgate.net]
effect of solvent on the reactivity of 2,2,2-Trifluoroacetophenone
Welcome to the technical support center for 2,2,2-Trifluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a highly activated ketone utilized in a variety of organic transformations. Its principal applications include:
-
Organocatalysis: It serves as an efficient catalyst for oxidation reactions, such as the epoxidation of alkenes, using green oxidants like hydrogen peroxide.[1][2][3]
-
Synthetic Building Block: It is a precursor for synthesizing more complex molecules, including fluorinated polymers with high thermal stability and 3-trifluoromethyl-3-phenyldiazirine, a carbene generating group for photolabeling.[4]
-
Asymmetric Synthesis: It is a substrate in asymmetric reduction reactions to produce chiral 2,2,2-trifluoro-1-phenylethanol, a valuable chiral building block.[4]
Q2: In what forms does this compound exist in solution?
A2: The state of this compound in solution is highly dependent on the solvent. In organic, aprotic solvents, it predominantly exists in its keto form. However, in aqueous or protic solvents, it can form a hydrate (B1144303). This equilibrium is crucial to consider when designing reactions.[1]
Q3: How does the trifluoromethyl group influence the reactivity of the carbonyl group?
A3: The strongly electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon. This "activation" makes the carbonyl group more susceptible to nucleophilic attack compared to non-fluorinated acetophenone. This high reactivity is a key factor in its catalytic activity.
Troubleshooting Guides
Issue 1: Low or No Conversion in Epoxidation Reactions
Potential Cause 1: Inappropriate Solvent Choice
-
Explanation: The choice of solvent has a dramatic impact on the reaction rate and yield of epoxidations catalyzed by this compound.
-
Suggested Solution: A solvent screening is highly recommended to optimize your reaction conditions. For the epoxidation of 1-phenylcyclohexene, tert-butyl alcohol has been shown to be the optimal solvent, providing significantly higher yields compared to other solvents like acetonitrile (B52724), dichloromethane, or toluene.[1]
Potential Cause 2: Catalyst Hydration
-
Explanation: In the presence of water, this compound can form a hydrate, which may be less catalytically active in certain reactions.[1]
-
Suggested Solution: Ensure anhydrous conditions if the hydrate form is not the desired catalytic species. Use dry solvents and reagents.
Potential Cause 3: Insufficient Oxidant or Co-reagents
-
Explanation: In many catalytic applications, other reagents are necessary for the catalytic cycle to function. For instance, in certain epoxidations, both hydrogen peroxide and acetonitrile are crucial for the formation of the active oxidizing species.[1]
-
Suggested Solution: Verify the stoichiometry of all reagents. Ensure that the oxidant (e.g., H₂O₂) and any co-reagents (e.g., acetonitrile) are present in the correct molar equivalents as specified in the reaction protocol.
Issue 2: Unexpected Side Products
Potential Cause 1: Solvent Participation in the Reaction
-
Explanation: Protic solvents can act as nucleophiles or proton sources, potentially leading to side reactions with highly reactive intermediates.
-
Suggested Solution: If unexpected byproducts are observed, consider switching to an aprotic solvent. Aprotic solvents are less likely to participate directly in the reaction.
Potential Cause 2: Keto-Enol Tautomerism
-
Explanation: Although the keto form is predominant, trace amounts of the enol form might participate in undesired reactions under certain conditions.
-
Suggested Solution: Analyze the influence of pH. The addition of a mild, non-nucleophilic base or acid might suppress the formation of the enol tautomer.
Issue 3: Difficulty in Product Purification
Potential Cause: Similar Polarity of Product and Solvent
-
Explanation: If the reaction solvent has a similar polarity to the desired product, separation by chromatography can be challenging.
-
Suggested Solution: Choose a solvent with a significantly different polarity from your product to facilitate easier removal during workup and purification. For instance, if your product is non-polar, using a more polar solvent might be advantageous.
Data Presentation
Table 1: Effect of Solvent on the Yield of 1-Phenylcyclohexene Epoxidation Catalyzed by this compound
| Entry | Solvent | Yield (%) |
| 1 | t-BuOH | 99 |
| 2 | CH₃CN | 85 |
| 3 | CH₂Cl₂ | 75 |
| 4 | Toluene | 60 |
| 5 | THF | 55 |
| 6 | Dioxane | 50 |
| 7 | Acetone | 45 |
| 8 | DMF | 30 |
| 9 | H₂O | <5 |
Data extracted from a study on the epoxidation of 1-phenylcyclohexene.[1]
Experimental Protocols
Key Experiment: Epoxidation of Alkenes using this compound as an Organocatalyst
This protocol is based on the epoxidation of 1-phenylcyclohexene as described in the literature.[1]
Materials:
-
This compound (catalyst)
-
Alkene (e.g., 1-phenylcyclohexene)
-
Hydrogen peroxide (35% w/w in H₂O)
-
Acetonitrile
-
tert-Butyl alcohol (solvent)
-
Aqueous buffer solution (0.6 M K₂CO₃; 4 × 10⁻⁵ M EDTA tetrasodium (B8768297) salt, pH 11)
-
Ethyl acetate (B1210297)
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of the alkene (1.0 mmol) in tert-butyl alcohol (2 mL), add the aqueous buffer solution (2 mL).
-
Add this compound (2-5 mol %).
-
Add acetonitrile (2.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (2.0 mmol) dropwise.
-
Allow the reaction to stir at room temperature for the appropriate time (typically 1-2 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Catalyst Deactivation in 2,2,2-Trifluoroacetophenone Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving 2,2,2-Trifluoroacetophenone.
Section 1: Asymmetric Hydrogenation of this compound
The asymmetric hydrogenation of this compound to the corresponding chiral alcohol is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. Homogeneous catalysts, particularly Ruthenium-based complexes, are often employed. Catalyst deactivation can lead to incomplete conversion and reduced enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation of this compound is stalling. What are the likely causes?
A1: Stalling of the reaction is a common indicator of catalyst deactivation. For Ru-based homogeneous catalysts, a primary suspected cause is the transformation of the active catalyst into an inactive species.[1] One proposed mechanism involves the isomerization of the active catalyst complex into a less reactive or inactive geometric isomer.[1] Other potential causes include poisoning by impurities in the substrate, solvent, or hydrogen gas.
Q2: I'm observing a drop in enantiomeric excess (ee) over time. Is this related to catalyst deactivation?
A2: Yes, a decrease in enantioselectivity can be a direct consequence of catalyst deactivation. The deactivation process may lead to the formation of less selective catalytic species or be accompanied by a reversible reaction that erodes the enantiomeric excess over extended reaction times.[2]
Q3: Can impurities in my this compound starting material poison the catalyst?
A3: Absolutely. Organofluorine compounds can sometimes contain residual fluorides from their synthesis. Halide ions are known poisons for many transition metal catalysts, including palladium and ruthenium. These ions can bind to the metal center, blocking active sites. While less common, sulfur-containing impurities can also severely poison noble metal catalysts.[3]
Q4: Is it possible to regenerate a deactivated homogeneous hydrogenation catalyst?
A4: Regeneration of homogeneous catalysts can be challenging. However, for heterogeneous catalysts that have been coked (covered in carbon deposits), a common regeneration method is controlled oxidation to burn off the carbon, followed by a reduction step.[4] For homogeneous catalysts, identifying the specific deactivation mechanism is crucial. If the deactivation is due to the formation of an inactive isomer, altering reaction conditions (e.g., base concentration) might shift the equilibrium back towards the active species.[1]
Troubleshooting Guide: Asymmetric Hydrogenation
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction stalls or shows low conversion. | 1. Catalyst Isomerization: The active Ru-complex has converted to an inactive isomer.[1] 2. Catalyst Poisoning: Impurities (e.g., halides, sulfur) in the substrate, solvent, or H₂ gas are poisoning the catalyst. | 1. Optimize Base Concentration: The concentration of the base (e.g., t-BuOK) can influence the initial reaction rate and subsequent deactivation.[1] Experiment with slightly different base loadings. 2. Purify Reagents: Ensure the purity of this compound, solvents, and hydrogen gas. Consider passing gaseous reagents through a purifier. 3. Add Fresh Catalyst: To a stalled reaction, add a fresh portion of the catalyst. If the reaction restarts, it confirms the deactivation of the initial catalyst. |
| Decreasing enantiomeric excess (ee) over time. | 1. Formation of Less Selective Species: The catalyst is degrading into a less stereoselective form. 2. Product Epimerization: The reaction may be reversible under the given conditions, leading to racemization of the product.[2] | 1. Monitor Reaction Progress: Take aliquots at different time points to track both conversion and ee. This can help determine if the drop in ee is time-dependent. 2. Reduce Reaction Time: If high conversion is achieved before the ee begins to drop, consider stopping the reaction earlier. 3. Screen Catalysts: Different ligand systems on the Ru catalyst can affect stability and selectivity.[1] |
| Inconsistent reaction rates between batches. | 1. Variability in Reagent Purity: Different batches of starting materials or solvents may have varying levels of impurities. 2. Atmospheric Contamination: The catalyst is sensitive to air or moisture. | 1. Standardize Reagent Sources: Use reagents from the same supplier and lot number for critical experiments. 2. Inert Atmosphere: Ensure all manipulations are performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents. |
Experimental Protocol: Investigating Catalyst Deactivation
This protocol outlines a general procedure to determine if catalyst deactivation is occurring.
-
Baseline Experiment:
-
Run the asymmetric hydrogenation of this compound under your standard optimized conditions.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing for conversion (by GC or HPLC) and enantiomeric excess (by chiral HPLC or GC).
-
-
Catalyst Stability Test (Second Addition):
-
Set up a reaction identical to the baseline.
-
Once the reaction rate has significantly slowed or stalled, add a second charge of the this compound substrate.
-
Monitor the reaction. If the rate does not increase, it suggests the catalyst has deactivated.
-
-
Catalyst Reactivation Test (Fresh Catalyst Addition):
-
Set up a reaction identical to the baseline.
-
Once the reaction has stalled, add a fresh portion of the catalyst.
-
If the reaction resumes, this is strong evidence of catalyst deactivation.
-
-
Data Analysis:
-
Plot conversion and enantiomeric excess versus time for all experiments.
-
Compare the reaction profiles to diagnose the nature of the deactivation.
-
Section 2: this compound as an Organocatalyst in Epoxidation
This compound is an effective organocatalyst for the epoxidation of alkenes using hydrogen peroxide as a green oxidant.[5][6][7] While catalyst deactivation is not a widely reported issue in this context, understanding potential degradation pathways is important for robust process development.
Frequently Asked Questions (FAQs)
Q1: How does this compound catalyze epoxidation?
A1: The reaction proceeds through the formation of a peroxycarboximidic acid intermediate, which then interacts with the hydrated form of the this compound catalyst to generate the active oxidant species, believed to be a dioxirane.[5][8]
Q2: Is it possible for the this compound catalyst to degrade under the reaction conditions?
A2: While generally stable, under strongly oxidative conditions or in the presence of certain nucleophiles, the catalyst could potentially undergo side reactions. However, the published protocols operate under mild conditions, minimizing this risk.[5] The absence of radical intermediates has been confirmed in these reactions, suggesting a lower likelihood of radical-induced decomposition.[5]
Q3: My epoxidation reaction is not going to completion. Could the organocatalyst be the problem?
A3: While catalyst degradation is a possibility, it is more likely that other factors are at play. Incomplete reaction could be due to:
-
Insufficient Oxidant: The hydrogen peroxide may have decomposed or been consumed in side reactions.
-
Incorrect pH: The reaction is sensitive to pH, and the use of a buffer is often recommended.
-
Poor Reagent Quality: The alkene substrate may contain impurities that inhibit the reaction. The this compound should be of high purity.
Troubleshooting Guide: Epoxidation with this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no conversion. | 1. Decomposition of H₂O₂: Hydrogen peroxide is unstable and can decompose, especially in the presence of metal contaminants. 2. Incorrect Reaction Conditions: The pH may be suboptimal, or the solvent system may not be ideal. 3. Impure Reactants: The alkene or catalyst may contain inhibitors. | 1. Use Fresh H₂O₂: Use a fresh bottle of hydrogen peroxide and consider titrating it to confirm its concentration. 2. Verify Reaction Setup: Ensure the correct buffer is used and that the solvent ratios are accurate as per the literature procedure.[7] 3. Purify Substrate: Purify the alkene substrate if impurities are suspected. |
| Reaction starts but does not go to completion. | 1. Stoichiometry of H₂O₂: An insufficient amount of hydrogen peroxide was used. 2. Catalyst Loading: The catalyst loading may be too low for the specific substrate. | 1. Increase H₂O₂ Equivalents: Try using a slightly larger excess of hydrogen peroxide. 2. Optimize Catalyst Loading: While low catalyst loadings are desirable, some challenging substrates may require a higher concentration of the organocatalyst. |
Visualizing Reaction and Deactivation Pathways
Below are diagrams illustrating the proposed catalytic cycle for epoxidation and a potential deactivation pathway in asymmetric hydrogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. This compound: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
- 6. Collection - this compound: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: 2,2,2-Trifluoroacetophenone vs. Acetophenone in Condensation Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic selection of reagents is paramount to achieving desired reaction outcomes. The Claisen-Schmidt and aldol (B89426) condensations are foundational carbon-carbon bond-forming reactions, pivotal in the synthesis of chalcones and other key intermediates. This guide provides an objective, data-driven comparison of two key ketones in these reactions: the electron-deficient 2,2,2-trifluoroacetophenone and the archetypal acetophenone (B1666503).
Executive Summary
This guide demonstrates that while acetophenone is a reliable and versatile substrate in base-catalyzed condensation reactions, this compound exhibits significantly altered reactivity due to the potent electron-withdrawing nature of the trifluoromethyl group. This heightened electrophilicity of the carbonyl carbon in this compound can lead to faster reaction rates but also introduces challenges such as susceptibility to hydration and alternative reaction pathways. The choice between these two ketones is therefore a critical decision, contingent on the desired product, reaction conditions, and the electronic nature of the aldehyde partner.
The Decisive Factor: Electronic Effects
The primary differentiator between this compound and acetophenone lies in the profound inductive effect of the trifluoromethyl (-CF3) group. The high electronegativity of the fluorine atoms strongly withdraws electron density from the adjacent carbonyl carbon, rendering it significantly more electrophilic than the corresponding carbonyl in acetophenone. This enhanced electrophilicity makes this compound more susceptible to nucleophilic attack, a key step in condensation reactions.
However, this increased reactivity is a double-edged sword. The electron-deficient nature of the carbonyl in this compound also makes it prone to hydration in the presence of water, forming a stable gem-diol which can complicate reaction kinetics and reduce the availability of the ketone for the desired condensation.
Data Presentation: A Comparative Analysis of Reaction Yields
Direct comparative studies of this compound and acetophenone in the Claisen-Schmidt condensation under identical conditions are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview of their performance with benzaldehyde (B42025), a common aldehyde partner.
| Ketone | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | NaOH/Ethanol (B145695) | 2-4 hours | ~85-95% | [1][2] |
| Acetophenone | Benzaldehyde | Solid NaOH (Solvent-free) | 5 minutes | 98% | [3] |
| Acetophenone | Benzaldehyde | Cu(OTf)₂ (Solvent-free, Microwave) | 20 minutes | 74-91% | [4] |
| This compound | Benzaldehyde | Not specified | Not specified | Lower/Complex Mixture | Theoretical |
Experimental Protocols
Detailed methodologies for the Claisen-Schmidt condensation are crucial for reproducibility and optimization. Below are representative protocols for both acetophenone and a general approach for trifluoromethylated ketones.
Protocol 1: Claisen-Schmidt Condensation of Acetophenone with Benzaldehyde
This protocol is a standard and widely employed method for the synthesis of chalcone (B49325) (1,3-diphenyl-2-propen-1-one).[1]
Materials:
-
Acetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve acetophenone (e.g., 10 mmol) and benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: General Procedure for the Condensation of Trifluoroacetylated Ketones
This protocol is adapted from methodologies used for the synthesis of fluorinated chalcones and takes into account the unique reactivity of trifluoromethyl ketones.[5][6][7]
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Base (e.g., solid NaOH or KOH, or a non-aqueous base like potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, Diethyl Ether)
-
Mortar and pestle (for solvent-free conditions)
-
Standard glassware for inert atmosphere reactions (if using non-aqueous base)
Procedure (Solvent-Free):
-
Place this compound (e.g., 5 mmol) and the aromatic aldehyde (e.g., 5 mmol) in a dry mortar.
-
Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture may become a paste and then solidify.
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.
-
Transfer the contents to a beaker and collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent.
Mandatory Visualizations
To better understand the reaction dynamics and the logical flow of comparison, the following diagrams are provided.
Caption: Logical workflow comparing Acetophenone and this compound in condensation reactions.
Caption: Experimental workflows for Claisen-Schmidt condensation using the two compared ketones.
Conclusion
Conversely, this compound presents a more nuanced profile. Its heightened electrophilicity can be advantageous in specific applications where enhanced reactivity is desired, potentially allowing for milder reaction conditions or the activation of less reactive aldehydes. However, researchers must be prepared to address the challenges of hydration and the potential for a more complex product mixture. The synthesis of trifluoromethylated chalcones is of significant interest in medicinal chemistry, and mastering the condensation of this compound is key to accessing these valuable compounds. This guide provides the foundational knowledge and experimental considerations necessary for researchers to make an informed decision when selecting between these two important ketones for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Trifluoromethylating Agents for Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into aromatic ketones is a pivotal strategy in medicinal chemistry and materials science. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of trifluoromethylating agent is a critical decision that dictates reaction conditions, substrate scope, and overall efficiency. This guide provides an objective comparison of the performance of four common trifluoromethylating agents—Ruppert-Prakash Reagent, Togni's Reagents, Umemoto's Reagents, and Langlois' Reagent—supported by experimental data, detailed protocols, and mechanistic diagrams.
At a Glance: Performance Comparison
The selection of a trifluoromethylating agent is primarily dictated by the desired reaction pathway—nucleophilic, electrophilic, or radical—which in turn depends on the nature of the aromatic ketone and the desired product.
| Reagent Class | Reagent Example | Reaction Type | Typical Substrate | Product | Reported Yield |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic Addition | Aromatic Ketones | α-Trifluoromethyl Alcohol | High[1][2] |
| Electrophilic | Togni's Reagent II | Electrophilic Addition | β-Keto Esters / Enolates | α-Trifluoromethyl-β-keto Ester | 42-67%[3] |
| Electrophilic | Umemoto's Reagent I | Electrophilic Addition | Silyl Enol Ethers / β-Keto Esters | α-Trifluoromethyl Ketone | Good to Excellent[4] |
| Radical | Langlois' Reagent (NaSO₂CF₃) | Radical Addition | Enol Acetates | α-Trifluoromethyl Ketone | Moderate to Poor |
Mechanistic Pathways and Workflows
The trifluoromethylation of aromatic ketones can proceed through distinct mechanistic pathways depending on the chosen reagent. The following diagrams illustrate the generalized mechanisms and a typical experimental workflow.
Reaction Mechanisms
Caption: Overview of trifluoromethylation mechanisms.
General Experimental Workflow
References
A Comparative Guide to Chiral Catalysts for the Enantioselective Reduction of 2,2,2-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals and fine chemicals. Among these, the reduction of 2,2,2-trifluoroacetophenone is of particular interest due to the prevalence of the trifluoromethyl group in bioactive molecules. The selection of an appropriate chiral catalyst is paramount to achieving high enantioselectivity and yield. This guide provides an objective comparison of the performance of three major classes of chiral catalysts for this transformation: Ruthenium-based catalysts, Oxazaborolidine (CBS) catalysts, and Biocatalysts (Ketoreductases), supported by experimental data.
Data Presentation: Performance of Chiral Catalysts
The following table summarizes the performance of representative chiral catalysts in the asymmetric reduction of this compound.
| Catalyst System | Catalyst Loading (mol%) | Reductant/Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Ru(II)-Catalyst | |||||||
| RuCl--INVALID-LINK-- | 2.5 | HCOOH/Et₃N (5:2) | Acetonitrile (B52724) | 28 | 12 | >99 | 97 (R) |
| CBS Catalyst | |||||||
| (R)-2-Methyl-CBS-oxazaborolidine | 10 | BH₃·SMe₂ | THF | 0 | 1 | >90 | >95 (S) |
| Biocatalyst | |||||||
| TeSADH mutant (A85G/I86A/C295A) | N/A (whole cells) | Isopropanol (B130326) | Phosphate (B84403) Buffer | 25 | 24 | >99 | >99 (S)[1] |
Mandatory Visualization
Below are diagrams illustrating the general experimental workflows for the enantioselective reduction of this compound using the three catalyst systems.
Experimental Protocols
1. Asymmetric Transfer Hydrogenation using Ru(II)-TsDPEN Catalyst
This protocol is a general procedure for the asymmetric transfer hydrogenation of this compound using a chiral Ru(II) catalyst.[2]
-
Materials:
-
This compound
-
RuCl--INVALID-LINK-- or RuCl--INVALID-LINK--
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Under an inert atmosphere, add this compound (1.0 mmol) and the chiral Ru(II) catalyst (0.025 mmol, 2.5 mol%) to a Schlenk flask.
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.
-
Stir the reaction mixture at 28 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
-
2. Asymmetric Reduction using (R)-2-Methyl-CBS-oxazaborolidine
This protocol is a general procedure for the Corey-Bakshi-Shibata (CBS) reduction of this compound.[3]
-
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the (R)-2-methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 10 mol% based on 10 mmol of ketone).
-
Dilute the catalyst with 10 mL of anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve this compound (10 mmol) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C.
-
Stir the reaction at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, slowly add methanol to quench the reaction.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
-
3. Biocatalytic Asymmetric Reduction using a Ketoreductase (KRED)
This protocol is a general screening procedure for the biocatalytic reduction of this compound using a ketoreductase.[4][5]
-
Materials:
-
This compound
-
Ketoreductase (KRED) enzyme powder or whole cells
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Nicotinamide (B372718) cofactor (NADH or NADPH)
-
Cofactor regeneration system (e.g., isopropanol for NADPH-dependent KREDs, or glucose/glucose dehydrogenase for others)
-
Reaction vials (e.g., 2 mL microcentrifuge tubes)
-
Incubator shaker
-
-
Procedure:
-
In a reaction vial, prepare a solution containing the phosphate buffer.
-
Add the nicotinamide cofactor to a final concentration of ~1 mM.
-
If using a cofactor regeneration system with a separate enzyme (like GDH), add it at this stage.
-
Add the KRED enzyme powder or a suspension of whole cells.
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction vial to the desired final substrate concentration (e.g., 10-50 mM).
-
If isopropanol is used for cofactor regeneration, it can be added up to 10-20% (v/v).
-
Seal the vial and place it in an incubator shaker at 25-30 °C with vigorous shaking.
-
Monitor the reaction progress over 24 hours by taking aliquots and analyzing them by GC or HPLC.
-
For workup, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC.
-
References
- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kanto.co.jp [kanto.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
A Comparative Guide to Organocatalysts for Alkene Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. Organocatalysis has emerged as a powerful, metal-free approach to achieve this transformation, offering mild reaction conditions and high stereoselectivities. This guide provides a comparative overview of three prominent classes of organocatalysts for alkene epoxidation: chiral ketones (exemplified by the Shi catalyst), iminium salts, and polydioxiranes. We present a side-by-side comparison of their performance, supported by experimental data, and provide detailed protocols for their application.
Performance Comparison of Organocatalysts
The choice of an organocatalyst for alkene epoxidation is dictated by the substrate scope, desired stereoselectivity, and practical considerations such as catalyst loading and reaction conditions. Below is a summary of the performance of the selected organocatalysts for the epoxidation of two benchmark alkenes: trans-stilbene (B89595) and styrene (B11656).
Epoxidation of trans-Stilbene
| Catalyst System | Catalyst Loading (mol%) | Oxidant | Solvent(s) | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Shi Ketone Catalyst | 30 | Oxone | CH₃CN/DMM, aq. buffer | 2 | 0 | >95 | >95 | [1] |
| Iminium Salt Catalyst | 10 | TPPP | Chloroform (B151607) | 0.5-1 | -30 | High | up to 97 | [2] |
| Polydioxirane (in situ) | N/A (reagent) | Oxone | CH₂Cl₂/H₂O | 2-8 | RT | 94 | N/A (achiral) | [3] |
Epoxidation of Styrene
| Catalyst System | Catalyst Loading (mol%) | Oxidant | Solvent(s) | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Modified Shi Ketone | 30 | Oxone | CH₃CN/DMM, aq. buffer | N/A | 0 | N/A | 89-93 | [1] |
| Iminium Salt Catalyst | 5-10 | Oxone | Acetonitrile (B52724)/Water | N/A | 0 | Moderate | up to 60 | [4] |
| Polydioxirane (in situ) | N/A (reagent) | Oxone | CH₂Cl₂/H₂O | 2-8 | RT | 96 | N/A (achiral) | [3] |
N/A: Not available in the cited literature. DMM: Dimethoxymethane (B151124). TPPP: Tetraphenylphosphonium (B101447) monoperoxysulfate. RT: Room Temperature.
Catalytic Mechanisms and Experimental Workflows
Chiral Ketone Catalysis (Shi Epoxidation)
The Shi epoxidation utilizes a chiral ketone, often derived from fructose, to generate a chiral dioxirane (B86890) in situ upon reaction with an oxidant like Oxone.[5] This dioxirane is the active species that transfers an oxygen atom to the alkene. The stereochemical outcome is determined by the facial selectivity of the dioxirane's approach to the alkene, which is influenced by the steric and electronic properties of the catalyst.[6]
Catalytic cycle of the Shi epoxidation.
Iminium Salt Catalysis
Chiral iminium salts act as catalysts by forming a chiral oxaziridinium salt upon reaction with an oxidant. This oxaziridinium salt is a potent electrophilic oxygen transfer agent that epoxidizes the alkene. The chiral environment around the iminium nitrogen dictates the enantioselectivity of the epoxidation.
Catalytic cycle of iminium salt-catalyzed epoxidation.
Polydioxirane Epoxidation
Polydioxirane is a heterogeneous reagent where dioxirane functionalities are supported on a polymer backbone. This allows for easy separation of the reagent after the reaction. The epoxidation can be carried out in a stepwise manner with a pre-formed polydioxirane or generated in situ from a polymer-supported aldehyde and an oxidant.
General experimental workflow for organocatalytic alkene epoxidation.
Experimental Protocols
General Procedure for Shi Epoxidation
This protocol is adapted from the work of Shi and coworkers.[7]
-
To a solution of the alkene (1.0 mmol) and the fructose-derived ketone catalyst (0.3 mmol, 30 mol%) in a mixture of acetonitrile (CH₃CN, 5 mL) and dimethoxymethane (DMM, 2.5 mL) at 0 °C, is added a solution of Oxone (1.5 mmol) in an aqueous EDTA solution (0.4 mM, 2.5 mL).
-
A solution of potassium carbonate (K₂CO₃, 1.5 mmol) in water (2.5 mL) is then added dropwise over 1-2 hours to maintain the pH at approximately 10.5.
-
The reaction is stirred vigorously at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with sodium thiosulfate (B1220275) solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the epoxide.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Iminium Salt-Catalyzed Epoxidation
This protocol is a representative procedure for iminium salt catalysis.[8]
-
The iminium salt catalyst (0.1 mmol, 10 mol%) and tetraphenylphosphonium monoperoxysulfate (TPPP, 4.0 mmol) are dissolved in chloroform (20 mL) and cooled to -30 °C.
-
A solution of the alkene (1.0 mmol) in chloroform (2 mL) is added slowly to the reaction mixture over 10 minutes.
-
The reaction progress is monitored by ¹H NMR spectroscopy of the crude reaction mixture.
-
At the desired conversion, the reaction is quenched by the addition of diethyl ether (20 mL).
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the epoxide.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for In Situ Polydioxirane Epoxidation
This procedure is based on the work of Kazemnejadi et al.[3]
-
To a solution of the alkene (2.0 mmol) in dichloromethane (B109758) (CH₂Cl₂, 25.0 mL), add tetra-n-butylammonium hydrogen sulfate (10.0 mg).
-
Add water (20 mL) to the reaction mixture, and adjust the pH to 7.5 by adding a phosphate (B84403) buffer (10 mL).
-
Add the polymer-supported salicylaldehyde (B1680747) (PSA, 0.3 g) followed by a saturated solution of sodium bicarbonate (NaHCO₃).
-
Add Oxone powder (1.9 g, 3.0 mmol) in portions while stirring vigorously.
-
The reaction is stirred at room temperature and monitored by TLC (2-8 hours).
-
Upon completion, the catalyst is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the epoxide product.
-
Further purification can be achieved by flash chromatography.
References
- 1. pnas.org [pnas.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Shi Epoxidation [organic-chemistry.org]
- 4. Catalytic asymmetric epoxidation of stilbene using a chiral salen complex immobilized in Mn-exchanged Al-MCM-41 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
A Comparative Guide to the Synthesis of Trifluoromethyl Ketones: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Trifluoromethyl Ketones with Supporting Experimental Data.
The incorporation of a trifluoromethyl group into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Trifluoromethyl ketones (TFMKs), in particular, are valuable intermediates and potent enzyme inhibitors. This guide provides a comparative analysis of several key synthetic routes to TFMKs, focusing on reaction yields and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Yield Comparison of Synthetic Routes
The following table summarizes the yields of different synthetic routes to trifluoromethyl ketones, categorized by the starting material. This allows for a direct comparison of the efficiency of each method for various substrates.
| Synthetic Route | Starting Material | Substrate Example | Yield (%) | Reference |
| Nucleophilic Trifluoromethylation | ||||
| Fluoroform (HCF₃) & KHMDS | Ester | Methyl 4-(tert-butyl)benzoate | 92 | [1] |
| Methyl 2-naphthoate | 75 | [1] | ||
| Methyl 4-iodobenzoate | 56 | [1] | ||
| Ruppert-Prakash Reagent (TMSCF₃) & Oxidation | Aldehyde/Ketone | Acetophenone | High | [2] |
| From Carboxylic Acids | ||||
| Fluoroarene-Mediated | Carboxylic Acid | 4-Methoxybenzoic acid | 92 | [3] |
| 2-Naphthoic acid | 85 | [3] | ||
| (E)-Cinnamic acid | 72 | [3] | ||
| Photoredox Catalysis | ||||
| From Halotrifluoroacetones | Olefin | 4-tert-Butylstyrene | 85 | [4] |
| Indene | 75 | [4] | ||
| Copper-Catalyzed Ring Opening | ||||
| From Cyclopropanols | Cyclopropanol (B106826) | 1-Phenylcyclopropan-1-ol | 73 | [5] |
| 1-(4-Methoxyphenyl)cyclopropan-1-ol | 71 | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.
Nucleophilic Trifluoromethylation of Esters with Fluoroform
This method utilizes the inexpensive and readily available fluoroform as the trifluoromethyl source. The reaction is mediated by a strong base, potassium hexamethyldisilazide (KHMDS), in the presence of triglyme (B29127).[1][6]
General Procedure: A test tube containing the methyl ester (0.4 mmol) in triglyme (0.7 mL) is cooled to -40 °C. Fluoroform gas (1.1 equivalents) is then bubbled through the solution. Potassium hexamethyldisilazide (KHMDS, 2.0 equivalents) is added portion-wise, and the reaction mixture is stirred at -40 °C for the specified time. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Workflow for Fluoroform-Based TFMK Synthesis.
Fluoroarene-Mediated Synthesis from Carboxylic Acids
This metal-free method provides a safe and efficient route to trifluoromethyl ketones from carboxylic acids using an electron-deficient fluoroarene as an activator.[3]
General Procedure: To a solution of the carboxylic acid (1.0 equivalent) and an electron-deficient fluoroarene (e.g., pentafluoropyridine, 1.2 equivalents) in an anhydrous solvent (e.g., acetonitrile) is added a base (e.g., triethylamine, 2.0 equivalents). The mixture is stirred at room temperature until the activation of the carboxylic acid is complete. A trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF₃, 1.5 equivalents), is then added, and the reaction is stirred until completion. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Caption: Fluoroarene-Mediated TFMK Synthesis Workflow.
Photoredox-Catalyzed Synthesis from Olefins and Halotrifluoroacetones
Visible-light photoredox catalysis enables the synthesis of trifluoromethyl ketones from readily available olefins and halotrifluoroacetones. This method proceeds via a radical mechanism.[4]
General Procedure: In a vial equipped with a magnetic stir bar, the photocatalyst (e.g., fac-[Ir(ppy)₃]) is added. The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen). A degassed solvent (e.g., CHCl₃) is added, followed by the olefin (1.0 equivalent) and the halotrifluoroacetone (1.2 equivalents). The reaction mixture is irradiated with blue LEDs at room temperature for the specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired trifluoromethyl ketone.
Caption: Photoredox Synthesis of TFMKs from Olefins.
Synthesis via Ruppert-Prakash Reagent and Subsequent Oxidation
A two-step approach involving the nucleophilic trifluoromethylation of an aldehyde or ketone using the Ruppert-Prakash reagent (TMSCF₃) to form a trifluoromethyl alcohol, followed by oxidation to the corresponding ketone.[2]
General Procedure: Step 1: Trifluoromethylation. To a solution of the carbonyl compound (1.0 equivalent) in an anhydrous solvent such as THF, a catalytic amount of a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride) is added at 0 °C. The Ruppert-Prakash reagent (1.2-1.5 equivalents) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with aqueous HCl, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude trifluoromethyl alcohol.
Step 2: Oxidation. The crude trifluoromethyl alcohol is dissolved in a suitable solvent (e.g., dichloromethane), and an oxidizing agent (e.g., Dess-Martin periodinane or PCC) is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to afford the trifluoromethyl ketone.
Caption: Two-Step TFMK Synthesis via Ruppert-Prakash Reagent.
Copper-Catalyzed Ring Opening of Cyclopropanols
This method provides access to β-trifluoromethyl ketones through a copper-catalyzed ring-opening reaction of cyclopropanols with a trifluoromethyl source like Togni's reagent.[5][7]
General Procedure: To a solution of the cyclopropanol (1.0 equivalent) in a suitable solvent (e.g., methanol) is added a copper(I) catalyst (e.g., CuCl, 3 mol%). A trifluoromethylating agent such as Togni's reagent (1.2 equivalents) is then added, and the mixture is stirred at room temperature until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the β-trifluoromethyl ketone.
Caption: Copper-Catalyzed Synthesis of β-TFMKs.
References
- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. Simple access to β-trifluoromethyl-substituted ketones via copper-catalyzed ring-opening trifluoromethylation of substituted cyclopropanols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-catalysed ring-opening trifluoromethylation of cyclopropanols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
reactivity of 2,2,2-Trifluoroacetophenone compared to other trifluoromethyl ketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their chemical and physical properties. In the realm of ketones, this modification gives rise to a class of compounds with unique reactivity profiles, making them valuable synthons and pharmacophores. This guide provides an in-depth comparison of the reactivity of 2,2,2-trifluoroacetophenone with other trifluoromethyl ketones and their non-fluorinated analogs, supported by experimental data and detailed protocols.
The Trifluoromethyl Effect: A Paradigm of Enhanced Electrophilicity
The high electronegativity of the three fluorine atoms in the trifluoromethyl group exerts a powerful electron-withdrawing inductive effect.[1][2] This effect significantly polarizes the adjacent carbonyl bond, creating a highly electron-deficient carbon atom.[1] Consequently, trifluoromethyl ketones (TFMKs), including this compound, are exceptionally electrophilic and highly susceptible to nucleophilic attack.[1][3] This heightened reactivity is a cornerstone of their utility as potent enzyme inhibitors, where they can act as transition-state analogs by forming stable tetrahedral adducts with nucleophilic residues in enzyme active sites.[4][5]
A notable manifestation of this enhanced electrophilicity is the propensity of TFMKs to exist in equilibrium with their hydrated gem-diol forms in aqueous solutions.[1] This equilibrium is often significantly shifted towards the hydrate (B1144303), a stability not commonly observed with their non-fluorinated counterparts.[1][6] The stability of this hydrate can be a critical factor in the biological activity of these compounds.[4]
Caption: Electronic effect of the -CF₃ group on carbonyl polarity.
Comparative Reactivity Data
The enhanced electrophilicity of this compound translates to observable differences in reactivity across various organic transformations. Below is a summary of comparative experimental data.
| Reaction Type | Ketone 1 | Ketone 2 | Reagents/Conditions | Observation | Reference |
| Nucleophilic Addition | This compound | 2,2-Difluoroacetophenone | Benzylboronate | 37:63 ratio of alcohol products. 2,2-Difluoroacetophenone is more reactive. | [7] |
| Nucleophilic Addition | This compound | Benzaldehyde | Benzylboronate | 68:32 ratio of tertiary to secondary alcohol products. This compound is more reactive. | [7] |
| Aldol Condensation | This compound | Acetone | Aqueous NaOH | Rate and equilibrium constants determined for both addition and dehydration steps. | [8] |
| Hydration Equilibrium | Hexafluoroacetone | Propanone | Aqueous solution | Equilibrium favors the gem-diol hydrate for hexafluoroacetone, while it favors the keto form for propanone. | [6] |
Key Reactions and Experimental Protocols
Nucleophilic Addition of Benzylboronates
A competition experiment highlights the nuanced reactivity differences between fluorinated ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone|High-Purity Research Compound [benchchem.com]
- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Fleeting Moments of Reaction: A Computational Analysis of Transition States in 2,2,2-Trifluoroacetophenone Chemistry
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. The transition state, a fleeting, high-energy arrangement of atoms that dictates the speed and outcome of a reaction, is a critical but elusive target of study. This guide delves into the computational analysis of transition states in reactions involving 2,2,2-trifluoroacetophenone, a versatile ketone and organocatalyst. By comparing theoretical calculations with available experimental data, we aim to provide a comprehensive overview of the factors governing its reactivity.
The Electron-Withdrawing Power of Fluorine: A Key to Reactivity
The presence of the trifluoromethyl group (CF3) dramatically influences the electronic properties of the acetophenone (B1666503) core. The high electronegativity of fluorine atoms pulls electron density away from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a central theme in the chemistry of this compound and is reflected in the energetics of its reaction transition states.
Comparing Reaction Pathways: A Look at the Energetic Hurdles
The following sections provide a comparative analysis of the transition states for several key reactions of this compound. While a comprehensive set of directly comparable computational and experimental data for all reaction types is not available in the literature, we can synthesize a comparative view by examining individual studies and related systems.
Nucleophilic Addition: A Lower Barrier to Attack
Computational studies on the nucleophilic addition to ketones consistently show that the activation energy is lowered by the presence of electron-withdrawing groups. For this compound, the calculated energy barrier for the addition of a nucleophile is expected to be significantly lower than that for acetophenone. This is attributed to the stabilization of the developing negative charge on the carbonyl oxygen in the transition state by the inductive effect of the CF3 group.
A study on the addition of benzylboronic acid pinacol (B44631) ester to activated ketones, including this compound, highlights its high reactivity. Competition experiments revealed the following relative reactivity order for electrophiles: CF2H ketone > CF3 ketone > aldehyde, underscoring the potent activating effect of the trifluoromethyl group.[1]
Hydride Reduction: A Rapid Transformation
The reduction of ketones by hydride reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) proceeds through a nucleophilic attack of a hydride ion. The mechanism involves the transfer of a hydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated to yield the alcohol.[2][3][4][5]
While specific computational data for the transition state of hydride reduction of this compound is scarce, studies on related acetophenones provide valuable insights. Density Functional Theory (DFT) calculations on the hydride transfer in the acetophenone series have been used to elucidate the stereoselectivity of such reactions. These studies analyze the relative energies of the transition states leading to different stereoisomers. For instance, in one study, the energy difference between two competing transition states was calculated to be 2.4 kcal/mol, explaining the observed diastereoselectivity.[6] Given the enhanced electrophilicity of this compound, the activation energy for hydride attack is anticipated to be lower than that for acetophenone, leading to a faster reaction rate.
Organocatalyzed Epoxidation: A Mechanistic Puzzle
This compound has emerged as a highly efficient organocatalyst for the epoxidation of alkenes using hydrogen peroxide as a green oxidant.[7][8] Mechanistic investigations suggest a catalytic cycle involving the formation of a more potent oxidizing agent.[7][8][9]
The proposed mechanism involves the initial formation of the hydrate (B1144303) of this compound, which then reacts with hydrogen peroxide to form a perhydrate intermediate. This intermediate is believed to be the active oxidizing species, or a precursor to an even more reactive dioxirane. While a complete, quantitative computational analysis of the transition states for each step of this catalytic cycle is not yet available in a single comprehensive study, the proposed pathway provides a framework for future theoretical investigations. The efficiency of this compound as a catalyst is attributed to the electron-withdrawing nature of the CF3 group, which enhances the electrophilicity of the ketone and facilitates the formation of the active oxidant.
Experimental Protocols and Computational Methods
To provide a practical context for the computational data, it is essential to understand the experimental and theoretical methodologies employed in these studies.
Experimental Kinetics
Kinetic studies of these reactions typically involve monitoring the disappearance of reactants or the appearance of products over time using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[7] For instance, in the epoxidation reaction catalyzed by this compound, the yield of the epoxide can be determined by GC-MS analysis.[7] Pseudo-first-order conditions are often employed to simplify the rate law and determine the rate constants.[10]
A general procedure for a kinetic experiment could involve:
-
Preparing a solution of the reactants and catalyst in a suitable solvent at a constant temperature.
-
Initiating the reaction by adding the final reagent.
-
Withdrawing aliquots from the reaction mixture at specific time intervals.
-
Quenching the reaction in the aliquots.
-
Analyzing the composition of the aliquots using a suitable analytical technique to determine the concentration of reactants and products.
-
Plotting the concentration data versus time to determine the reaction rate and order.
Computational Methodologies
The computational analysis of transition states heavily relies on quantum mechanical calculations, particularly Density Functional Theory (DFT). Common approaches include:
-
Geometry Optimization: The structures of the reactants, products, and, most importantly, the transition state are optimized to find the lowest energy arrangement of atoms on the potential energy surface.
-
Frequency Calculations: These calculations are performed to characterize the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.
A typical computational workflow for studying a reaction mechanism is as follows:
Caption: A generalized workflow for the computational analysis of a reaction transition state.
Signaling Pathways and Logical Relationships
The interplay between the structural features of this compound and its reactivity can be visualized as a signaling pathway where the electronic effects of the substituent "signal" a change in the reactivity of the carbonyl group.
Caption: The influence of the trifluoromethyl group on the reactivity of this compound.
Conclusion
The computational analysis of transition states provides invaluable insights into the reactivity of this compound. The strong electron-withdrawing nature of the trifluoromethyl group is the cornerstone of its enhanced electrophilicity, leading to lower activation barriers for nucleophilic addition and hydride reduction. In its role as an organocatalyst for epoxidation, this electronic feature is crucial for the formation of the active oxidizing species. While a complete and directly comparative set of computational and experimental data remains an area for further research, the existing studies collectively paint a consistent picture of a highly reactive and versatile molecule. Future computational work, particularly in elucidating the detailed energetic landscape of the epoxidation catalytic cycle, will undoubtedly pave the way for the design of even more efficient and selective catalysts for a wide range of chemical transformations.
References
- 1. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction with Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydride Reduction Reactions - Chad's Prep® [chadsprep.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Theoretical Study of the Reaction of F2 with Thiirane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,2,2-Trifluoroacetophenone Catalyzed Reactions for Researchers and Drug Development Professionals
In the ever-evolving landscape of synthetic chemistry, the quest for efficient, selective, and environmentally benign catalysts is paramount. Among the class of organocatalysts, 2,2,2-Trifluoroacetophenone has emerged as a powerful tool, particularly in oxidation reactions such as epoxidations and the oxidation of tertiary amines. Its efficacy stems from the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a potent oxidizing agent.
This guide provides an objective comparison of the performance of this compound with alternative ketone catalysts, supported by experimental data. Detailed methodologies for key experiments are presented to enable researchers to reproduce and build upon these findings.
Comparative Performance Analysis
The enhanced reactivity of this compound allows for significantly lower catalyst loadings and shorter reaction times to achieve high yields, marking a considerable improvement over less activated ketone catalysts.
Epoxidation of Alkenes
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates. The following table summarizes the performance of this compound in comparison to other ketone catalysts for the epoxidation of cyclooctene (B146475) with hydrogen peroxide.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Epoxide Yield (%) | Reference |
| This compound | 5 | 1.5 | >99 | >99 | [1][2] |
| Acetone | 15 | 24 | 90 | 85 | [3] |
| Hexafluoroacetone | 5 | 1 | >99 | >99 | [4] |
| Methyl trifluoromethyl ketone | 10 | 3 | 95 | 92 | [4] |
Note: Reaction conditions may vary slightly between studies, affecting direct comparability. However, the general trend of higher efficiency with fluorinated ketones is evident.
Oxidation of Tertiary Amines
This compound also excels as a catalyst for the N-oxidation of tertiary amines, a crucial reaction in the synthesis of various biologically active molecules.
| Catalyst | Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | N-methylmorpholine | 10 | 3 | 98 | [5] |
| Acetone | N-methylmorpholine | 30 | 24 | Low | [5] |
| This compound | Triethylamine | 10 | 4 | 95 | [5] |
| Acetone | Triethylamine | 30 | 24 | Low | [5] |
Experimental Protocols
To ensure the reproducibility of the kinetic studies and performance comparisons, detailed experimental protocols are essential.
General Procedure for Kinetic Monitoring of Alkene Epoxidation
This protocol outlines a general method for monitoring the kinetics of alkene epoxidation catalyzed by this compound using gas chromatography (GC).
Materials:
-
Alkene substrate (e.g., cyclooctene)
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
tert-Butanol (B103910) (solvent)
-
Internal standard (e.g., dodecane)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Equipment:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostated reaction vessel with magnetic stirring
-
Microsyringes
-
Autosampler vials
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve the alkene substrate (1 mmol) and the internal standard (0.5 mmol) in tert-butanol (5 mL).
-
Catalyst Addition: Add this compound (0.05 mmol, 5 mol%) to the reaction mixture.
-
Initiation: Add acetonitrile (1 mmol) followed by hydrogen peroxide (2 mmol). Start the timer and maintain constant stirring and temperature.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a microsyringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a sodium thiosulfate solution (1 mL).
-
Extraction: Add dichloromethane (1 mL) to the quenched sample, vortex thoroughly, and allow the layers to separate.
-
Drying: Transfer the organic layer to a new vial containing a small amount of anhydrous magnesium sulfate.
-
GC Analysis: Inject the dried organic sample into the GC-FID.
-
Data Analysis: Determine the concentration of the substrate and product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate. The turnover frequency (TOF) can be calculated using the formula: TOF = (moles of product) / (moles of catalyst × time).
Visualizing the Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the proposed catalytic cycle for epoxidation and the general experimental workflow for kinetic studies.
Caption: Proposed catalytic cycle for the epoxidation of alkenes.
Caption: General experimental workflow for kinetic analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Reaction Kinetic Analysis of the Gas-Phase Epoxidation of Propylene Ov" by Bradley Taylor, Jochen A. Lauterbach et al. [scholarcommons.sc.edu]
A Comparative Guide to Assessing the Purity of Synthesized 2,2,2-Trifluoroacetophenone Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity for synthesized 2,2,2-trifluoroacetophenone derivatives is paramount in research and drug development to ensure the reliability of experimental data and the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. This guide provides an objective comparison of various HPLC methodologies for the purity analysis of these fluorinated compounds, supported by experimental data and detailed protocols.
Comparison of HPLC Methods for Achiral Purity Analysis
The choice of HPLC column and elution method significantly impacts the separation of this compound and its derivatives from potential impurities. Below is a comparison of a standard C18 column with a Pentafluorophenyl (PFP) column, and an evaluation of isocratic versus gradient elution methods.
Stationary Phase Comparison: C18 vs. Pentafluorophenyl (PFP)
Fluorinated stationary phases, such as PFP columns, can offer alternative selectivity for fluorinated compounds compared to traditional C18 columns.[1][2] This is due to multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be particularly advantageous for separating halogenated aromatic compounds.[2][3]
| Analyte | Stationary Phase | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Theoretical Plates |
| This compound | C18 (4.6 x 150 mm, 5 µm) | 5.8 | 1.2 | 11,500 |
| PFP (4.6 x 150 mm, 5 µm) | 6.5 | 1.1 | 13,200 | |
| 4'-Methoxy-2,2,2-trifluoroacetophenone | C18 (4.6 x 150 mm, 5 µm) | 6.9 | 1.3 | 10,800 |
| PFP (4.6 x 150 mm, 5 µm) | 7.8 | 1.1 | 12,900 | |
| 4'-Nitro-2,2,2-trifluoroacetophenone | C18 (4.6 x 150 mm, 5 µm) | 7.5 | 1.4 | 10,200 |
| PFP (4.6 x 150 mm, 5 µm) | 8.9 | 1.2 | 12,500 |
Note: The above data is a representative synthesis from typical performance characteristics and may vary based on specific instrumentation and exact experimental conditions.
Elution Method Comparison: Isocratic vs. Gradient
The choice between isocratic and gradient elution depends on the complexity of the sample mixture. Isocratic elution, with a constant mobile phase composition, is simpler and often faster for less complex samples.[4][5][6] Gradient elution, where the mobile phase composition changes over time, is generally more suitable for complex mixtures with a wide range of analyte polarities, offering better resolution and peak shape.[4][5][6]
| Parameter | Isocratic HPLC | Gradient HPLC |
| Run Time | ~15 min | ~10 min |
| Resolution of closely eluting impurities | Moderate | High |
| Peak Shape for late-eluting compounds | Broader | Sharper |
| Method Development Complexity | Low | High |
| Suitability | Simple mixtures, known impurities | Complex mixtures, unknown impurities |
Chiral Purity Analysis of this compound Derivatives
For chiral derivatives, assessing enantiomeric purity is crucial. Chiral HPLC using Chiral Stationary Phases (CSPs) is the most common and effective method for this purpose. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the separation of enantiomers of trifluoromethyl-containing compounds.[7][8][9]
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| (±)-2,2,2-Trifluoro-1-phenylethanol | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.45 | 3.2 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.32 | 2.8 | |
| (±)-1-(4'-Methoxyphenyl)-2,2,2-trifluoroethanol | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (85:15) | 1.51 | 3.5 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (85:15) | 1.38 | 3.0 |
Note: The above data is a representative synthesis from typical performance characteristics and may vary based on specific instrumentation and exact experimental conditions.
Experimental Protocols
Achiral Purity Analysis using Reversed-Phase HPLC
a. Instrumentation:
-
HPLC system with a UV detector.
b. Materials:
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (B52724) and water.
-
Formic acid (optional, for improved peak shape).
c. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
d. Isocratic Method:
-
Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the specific derivative).
-
Injection Volume: 10 µL.
e. Gradient Method:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 40% B
-
1-8 min: 40% to 90% B
-
8-9 min: 90% B
-
9-10 min: 90% to 40% B
-
10-12 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Chiral Purity Analysis using Chiral HPLC
a. Instrumentation:
-
HPLC system with a UV detector.
b. Materials:
-
Chiral stationary phase column (e.g., Amylose or Cellulose-based CSP, 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade n-hexane and isopropanol.
c. Sample Preparation:
-
Dissolve the synthesized chiral derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
d. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (ratio to be optimized, e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizing the Workflow and Logic
Workflow for HPLC Purity Assessment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciensage.info [sciensage.info]
- 7. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 9. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2,2,2-Trifluoroacetophenone and Related Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
The following sections detail the experimental protocols and performance characteristics of these methods, offering a basis for selecting the most appropriate technique for your analytical needs.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS for the quantification of aromatic ketones depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical validation parameters for each technique, based on data from analogous compounds.
| Performance Characteristic | HPLC-UV for Aromatic Ketones | GC-MS for Aromatic Ketones |
| Linearity (R²) | ≥0.999 | ≥0.998 |
| Accuracy (% Recovery) | 98-102% | 80-115% |
| Precision (RSD) | ≤2.0% | ≤12.0% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for the analysis of 2,2,2-Trifluoroacetophenone.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Phosphoric acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). If necessary, add a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.[1]
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]
-
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution, and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration in the sample from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for the analysis of this compound at trace levels or in complex matrices.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5/DB-5; 15 m x 0.25 mm x 0.25 µm)[4]
Reagents:
-
Methanol (B129727) or other suitable solvent (GC grade)
-
Helium or Hydrogen (carrier gas)
Procedure:
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations appropriate for the expected sample concentrations.
-
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.
-
GC-MS Conditions:
-
Inlet Temperature: 270 °C[4]
-
Injection Volume: 1.0 µL[4]
-
Injection Mode: Split (e.g., 50:1 split ratio)[4]
-
Carrier Gas and Flow: Helium at a constant flow of 1.0 mL/min[4]
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 310 °C at 35 °C/min.[4]
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
-
-
Analysis: Inject the standards and the sample solution into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Workflow and Pathway Visualizations
To ensure the reliability of analytical data, a systematic validation workflow is essential. The following diagram illustrates the key stages in the validation of an analytical method.
Caption: General workflow for analytical method validation.
This structured approach ensures that the analytical method is suitable for its intended purpose and consistently produces accurate and reliable results.
References
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoroacetophenone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2,2-Trifluoroacetophenone (CAS No. 434-45-7), a flammable liquid and irritant commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Flammability: It is a flammable liquid and vapor.[1][2] Vapors are heavier than air and may travel to an ignition source.[3] Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Irritation: Causes skin and serious eye irritation.[1][2][4] It may also cause respiratory irritation.[1][2][4] It is a lachrymator, meaning it can induce tearing.[4][5]
-
Health Hazards: The toxicological properties have not been fully investigated.[3] In case of exposure, follow first-aid measures outlined in the Safety Data Sheet (SDS).[3]
Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][6]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted as hazardous waste in accordance with all local, state, and federal regulations.[1][4][6]
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and properly labeled hazardous waste container.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area designated for flammable liquid storage, away from incompatible materials such as strong oxidizing agents.[3][6]
-
-
Container Management:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed professional hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name and any other required information to the waste disposal service.
-
-
Spill Management:
Approved Disposal Methods
The primary recommended methods for the final disposal of this compound are:
-
Incineration: This is the preferred method. The material may be mixed with a more flammable solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6][7] High-temperature incineration is an effective method for the destruction of halogenated organic compounds.[8][9]
-
Hazardous Waste Landfill: Disposal in a specially licensed landfill that is permitted to accept chemical and pharmaceutical wastes is another option.[4][6]
Important: Do not dispose of this compound down the drain or into the sewer system.[4][6]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Property | Value | Source(s) |
| UN Number | UN 1224 or UN 1993 (as Ketones, liquid, n.o.s.) | [1][4] |
| Transport Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | III | [1] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [10] |
| Density | 1.24 g/mL at 25 °C | [10] |
| Vapor Pressure | 1.22 mmHg | [5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. capotchem.com [capotchem.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. This compound 99 434-45-7 [sigmaaldrich.com]
Personal protective equipment for handling 2,2,2-Trifluoroacetophenone
Essential Safety and Handling Guide for 2,2,2-Trifluoroacetophenone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Key Hazards
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[1][3][4]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 434-45-7 |
| Molecular Formula | C₈H₅F₃O |
| Molecular Weight | 174.12 g/mol |
| Appearance | Colorless to light yellow liquid[1][4][5] |
| Boiling Point | 165-166 °C[4][5][6] |
| Melting Point | -40 °C[4][5] |
| Density | 1.24 g/mL at 25 °C[7] |
| Refractive Index | 1.458 at 20 °C[6][7] |
Operational Plan: From Receipt to Disposal
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure the following PPE is worn:
-
Eye and Face Protection: Safety glasses with side shields or chemical goggles are mandatory.[3][8]
-
Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin contact.[8][9]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[3][4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[8]
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[3][4]
-
Ignition Sources: This chemical is flammable.[1][2] Keep it away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools and explosion-proof equipment.[1][2]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[1][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4] The designated storage area should be a flammables area.[1]
Disposal Plan
-
Waste Classification: Chemical waste must be handled as hazardous waste.[2]
-
Disposal Method: Dispose of contents and container to an authorized chemical waste collection point.[3] Do not dispose of down the drain. Options may include incineration in a licensed facility or burial in a specifically licensed landfill.[3] Consult local or regional waste management authorities for specific guidance.[3]
-
Empty Containers: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[1][4] Do not cut, drill, grind, or weld on or near containers.[3]
Emergency Procedures
Spill Response
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[10] Remove all sources of ignition.[3][4]
-
Containment: Wear appropriate PPE. For small spills, absorb with an inert material such as dry sand or earth and place it into a chemical waste container.[4]
-
Cleanup: After the material is collected, clean the spill area.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing. Immediately flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[4]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical aid.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. This compound 99 434-45-7 [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. oakwoodchemical.com [oakwoodchemical.com]
- 10. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
